molecular formula C8H6FN B1315292 3-Ethynyl-4-fluoroaniline CAS No. 77123-60-5

3-Ethynyl-4-fluoroaniline

Cat. No.: B1315292
CAS No.: 77123-60-5
M. Wt: 135.14 g/mol
InChI Key: HWMVCSBQJWRQNF-UHFFFAOYSA-N
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Description

3-Ethynyl-4-fluoroaniline ( 77123-60-5) is a versatile chemical intermediate with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key building block in the synthesis of more complex molecules . Its structure, featuring both an aniline and an ethynyl group, makes it a valuable precursor for reactions such as Sonogashira couplings, which are pivotal in creating molecular architectures common in drug candidates . A primary research application of this compound is its use in the development of antitumor agents . It serves as a crucial raw material and intermediate in the discovery and synthesis of novel compounds designed to inhibit cancer cell growth . The synthetic utility of this compound is demonstrated in patented methods, where it is produced from precursors like 2-bromo-1-fluoro-4-nitrobenzene via palladium-catalyzed coupling with trimethylsilylacetylene, followed by deprotection and reduction steps . For handling and storage, it is recommended to keep the product in a dark place under an inert atmosphere, ideally between 2-8°C, to ensure its long-term stability . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

3-ethynyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCSBQJWRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506904
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-60-5
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Ethynyl-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a key synthetic route to 3-ethynyl-4-fluoroaniline, a valuable building block in medicinal chemistry and materials science. The primary method detailed is a three-step process commencing from 3-bromo-4-fluoronitrobenzene. This process involves a Sonogashira coupling, followed by nitro group reduction and subsequent desilylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate replication and further development by researchers in the field.

Introduction

This compound is an important intermediate used in the synthesis of a variety of compounds with potential biological activity. The presence of the reactive ethynyl group and the fluorine atom allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide focuses on a robust and well-documented synthetic pathway, providing the necessary technical details for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 3-bromo-4-fluoronitrobenzene can be accomplished in three primary steps.[1] The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Desilylation A 3-Bromo-4-fluoronitrobenzene B ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane A->B Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine C 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline B->C Iron powder, HCl, Methanol D This compound C->D Potassium hydroxide, Methanol

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive ethynyl group and a fluorine atom on the aniline scaffold, make it a valuable building block for the synthesis of a diverse range of complex organic molecules. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethynyl group provides a versatile handle for various chemical transformations, such as cross-coupling reactions and cycloadditions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is crucial for its effective utilization in research and development, enabling rational reaction design, formulation development, and prediction of its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are estimated based on the known properties of structurally related compounds, such as 4-fluoroaniline and 3-chloro-4-fluoroaniline, and computational predictions.

PropertyValueSource
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Melting Point Estimated: 40-50 °CAnalogues[1][2]
Boiling Point Estimated: >200 °CAnalogues[1][2]
pKa (of the anilinium ion) Estimated: 3.5 - 4.5Analogues[3][4]
logP (Octanol-Water Partition Coefficient) Estimated: 1.5 - 2.5Analogues[3][4]
Water Solubility Predicted to be sparingly solubleChemical Structure

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following section details generalized experimental protocols for the measurement of its key properties.

Melting Point Determination (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Packing the Sample: Invert the tube and tap its sealed end on a hard surface to compact the solid into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Range: For an initial determination, use a rapid heating rate (10-20 °C/min) to find an approximate melting range.

  • Precise Measurement: For an accurate measurement, prepare a new sample and start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). A narrow melting range (0.5-1.5 °C) is indicative of a pure compound.[1]

Boiling Point Determination (Microscale Method)

Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube and gently heat until it melts.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. Insert a capillary tube (sealed end up) into the liquid.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, air will slowly bubble out of the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[1]

pKa Determination (Potentiometric Titration)

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent like methanol or ethanol may be necessary if the solubility in water is low.

  • Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized strong acid, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For an amine, this titration will yield the pKa of the conjugate acid (the anilinium ion).

logP Determination (Shake-Flask Method)

Apparatus:

  • Separatory funnel

  • n-Octanol and water (mutually saturated)

  • Analytical balance

  • Shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Phase Preparation: Mutually saturate n-octanol and water by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Equilibration: Add a known volume of the second phase to the first in a separatory funnel. Shake the funnel for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[4]

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

  • Flask with a stopper

  • Shaker bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Agitation: Place the flask in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated aqueous solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear aqueous phase using a calibrated analytical method. This concentration represents the aqueous solubility.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound, starting from 3-bromo-4-fluoronitrobenzene.

Synthesis_Workflow A 3-Bromo-4-fluoronitrobenzene B Sonogashira Coupling A->B TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N C 3-((Trimethylsilyl)ethynyl)-4-fluoronitrobenzene B->C D Nitro Group Reduction C->D Fe/NH₄Cl or H₂, Pd/C E 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline D->E F Desilylation E->F K₂CO₃, MeOH or TBAF G This compound F->G Characterization_Workflow Start Newly Synthesized This compound Purity Purity Assessment (HPLC, NMR) Start->Purity Structure Structural Verification (NMR, MS, IR) Purity->Structure Physical Physical Properties (Melting Point, Boiling Point) Structure->Physical Solubility Solubility & Partitioning (Aqueous Solubility, logP) Physical->Solubility Acidity Acidity/Basicity (pKa Determination) Solubility->Acidity Decision Properties suitable for intended application? Acidity->Decision Proceed Proceed with Application (e.g., Drug Discovery Screening) Decision->Proceed Yes Modify Modify Structure or Formulation Decision->Modify No

References

Spectroscopic and Synthetic Profile of 3-Ethynyl-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol and spectral characteristics of 3-Ethynyl-4-fluoroaniline (CAS No. 77123-60-5), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible experimental spectral data, this document presents a combination of reported synthetic methods, precursor data, and predicted spectral information to serve as a reliable resource for researchers.

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through a multi-step process starting from 3-bromo-4-fluoronitrobenzene, as outlined in Chinese patent CN102898315B. This process involves a Sonogashira coupling followed by reduction of the nitro group and subsequent deprotection of the ethynyl group.

Table 1: ¹H NMR Data for 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline
Chemical Shift (δ) ppmMultiplicity & Coupling Constants (J) HzAssignment
8.39dd, J = 6.0, 2.9 HzAromatic H
8.26-8.11mAromatic H
7.24t, J = 8.5 HzAromatic H
0.31sSi(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.2 - 7.4mAromatic H
~ 6.8 - 7.0mAromatic H
~ 4.0 (broad s)sNH₂
~ 3.3sC≡CH

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 3: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~ 155 (d, ¹JCF ≈ 240 Hz)C-F
~ 145C-NH₂
~ 125Aromatic CH
~ 118Aromatic CH
~ 116 (d, ²JCF ≈ 20 Hz)Aromatic CH
~ 110Aromatic C-C≡CH
~ 85C≡CH
~ 80C≡CH

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 4: Predicted Significant IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode
~ 3400 - 3500N-H stretch (asymmetric and symmetric)
~ 3300≡C-H stretch
~ 2100C≡C stretch
~ 1620N-H bend
~ 1500 - 1600C=C aromatic stretch
~ 1200 - 1300C-N stretch
~ 1200 - 1250C-F stretch

Note: Predicted values are estimates and may vary based on experimental conditions.

Table 5: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
135[M]⁺ (Molecular Ion)
108[M - HCN]⁺
82[M - HCN - C₂H₂]⁺

Note: Predicted fragmentation patterns are based on typical fragmentation of anilines and phenylacetylenes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below to support researchers in their work with this compound and related compounds.

Synthesis of this compound (based on CN102898315B)
  • Sonogashira Coupling: 3-Bromo-4-fluoronitrobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Reduction of Nitro Group: The resulting 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., HCl).

  • Desilylation: The final step involves the removal of the trimethylsilyl protecting group from the ethynyl moiety. This is typically accomplished by treatment with a base, such as potassium carbonate, in a solvent like methanol to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Desilylation start 3-Bromo-4-fluoronitrobenzene reagent1 Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N start->reagent1 product1 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene reagent1->product1 reagent2 Fe, HCl product1->reagent2 product2 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline reagent2->product2 reagent3 K₂CO₃, MeOH product2->reagent3 final_product This compound reagent3->final_product

Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

NMR_Workflow sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) instrument_setup Instrument Setup (Spectrometer Tuning & Locking) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition (Standard Pulse Program) instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition (Proton-Decoupled Pulse Program) instrument_setup->c13_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->data_proc c13_acq->data_proc analysis Spectral Analysis (Peak Integration, Chemical Shift & Coupling Constant Determination) data_proc->analysis

General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum is recorded and automatically subtracted from the sample spectrum.

IR_Workflow sample_prep Sample Preparation (ATR or KBr Pellet) sample_scan Sample Scan sample_prep->sample_scan background_scan Background Scan (Empty ATR or KBr Pellet) data_proc Data Processing (Background Subtraction, Baseline Correction) background_scan->data_proc sample_scan->data_proc analysis Spectral Analysis (Peak Identification & Functional Group Assignment) data_proc->analysis

General workflow for IR data acquisition.
Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (e.g., ESI-MS):

    • Mass Spectrometer: Electrospray ionization mass spectrometer.

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • The sample solution is infused into the ion source.

MS_Workflow sample_prep Sample Preparation (Dilute solution in volatile solvent) instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup ionization Ionization (e.g., Electrospray Ionization - ESI) instrument_setup->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Ion Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis

General workflow for MS data acquisition.

3-Ethynyl-4-fluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

3-Ethynyl-4-fluoroaniline is a key chemical intermediate increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique trifunctional molecular architecture, featuring an aniline moiety, a reactive ethynyl group, and a fluorine atom, provides a powerful platform for the construction of complex molecular frameworks. This technical guide provides an in-depth overview of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, summarized quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in leveraging this valuable synthon.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 77123-60-5[1]
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Not explicitly found, but likely a solid or liquid at room temperature.
Melting Point Data not available in the searched results.
Boiling Point Data not available in the searched results.
Solubility Data not available in the searched results, but likely soluble in common organic solvents.

Table 2: Spectroscopic Data for this compound and its Precursors

TechniqueCompoundData
¹H NMR ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane (in CDCl₃-d₆)δ 8.0-8.5 (m, 2H, aromatic), 7.22 (t, 1H, J=8.2Hz aromatic H6), 0.3 (s, 9H, SiCH₃)[2]
4-fluoro-3-((trimethylsilyl)ethynyl)aniline (400MHz, in CDCl₃)δ 8.39 (dd, J=6.0, 2.9Hz, 1H), 8.26-8.11 (m, 1H), 7.24 (t, J=8.5Hz, 1H), 0.31 (s, 9H)[2]
¹³C NMR Data not available in the searched results.
Mass Spectrometry (MS) Data not available in the searched results.
Infrared (IR) Spectroscopy Data not available in the searched results.

Synthesis of this compound

The primary synthetic route to this compound involves a three-step process starting from 3-bromo-4-fluoronitrobenzene. This method, detailed in patent literature, provides a reliable and scalable approach to this valuable building block.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

  • To a solution of 3-bromo-4-fluoronitrobenzene (44g, 0.20 mol) in 500 ml of triethylamine, add cuprous iodide (5g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5g, 0.004 mol) under an argon atmosphere.

  • To this mixture, add trimethylsilylacetylene (29.4g, 0.30 mol) dropwise.

  • The reaction mixture is stirred overnight at 40-50 °C.

  • After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

  • Add 1.5 L of petroleum ether and filter through a silica gel pad.

  • Rotary evaporate the solvent to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane as a brown liquid.

  • Yield: 45g (95%).

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

  • Dissolve the product from Step 1 (45g, 0.19 mol) in 500 ml of methanol.

  • Add 300 ml of 12N hydrochloric acid and iron powder (53g, 0.95 mol).

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • After completion, remove the methanol by rotary evaporation.

  • Neutralize the mixture with sodium bicarbonate to a basic pH.

  • Extract the product with ethyl acetate (2 L) and wash the filter cake.

  • Add 800 ml of water to the filtrate and perform a liquid-liquid extraction.

  • Dry the organic layer and concentrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline as a yellow liquid.

  • Yield: 34.2g (87%).

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 (34.2g, 0.16 mol) in 300 ml of methanol.

  • Add potassium hydroxide (8.9g, 0.16 mol).

  • Stir the mixture at room temperature for 4 hours.

  • Add 1.5 L of ethyl acetate and wash twice with saturated aqueous sodium chloride solution.

  • Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1).

  • Yield: 19.6g.

Applications as a Versatile Building Block

The ethynyl and aniline functionalities of this compound make it a highly versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its applications are particularly prominent in the field of medicinal chemistry, especially in the development of kinase inhibitors.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

Representative Protocol for Sonogashira Coupling:

  • To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed triethylamine (5 mL) and stir for 15 minutes.

  • Add this compound (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat as needed, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Table 3: Representative Data for Sonogashira Coupling Reactions

EntryAryl HalideProductYield (%)Conditions
14-chloro-6,7-bis(2-methoxyethoxy)quinazolineErlotinib precursorNot specifiedNucleophilic substitution[3][4]
2Generic Aryl IodideAryl-substituted this compoundModerate to HighPd(PPh₃)₂Cl₂ / CuI, Et₃N, RT to 80 °C[2]
[3+2] Cycloaddition Reactions (Click Chemistry)

The ethynyl group of this compound is an excellent substrate for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolve this compound (1.0 eq) and the desired azide (1.0-1.2 eq) in a t-BuOH/H₂O (1:1) mixture.

  • Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to a solution of copper(II) sulfate (1-5 mol%).

  • Add the copper(I) catalyst solution to the mixture of the aniline and azide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the 1,4-disubstituted triazole product by column chromatography.

Table 4: Representative Data for [3+2] Cycloaddition Reactions

EntryAzide PartnerProductYield (%)Conditions
1Aryl-azideGefitinib-1,2,3-triazole derivativeNot specifiedCuI, water:tert-butanol, 80°C[5]
2Azido-sugarGlycoconjugateHighCuSO₄, Sodium Ascorbate, H₂O[6][7]

Role in Drug Discovery: Kinase Inhibitors

Aniline and its derivatives are crucial components of many kinase inhibitors. The this compound scaffold is particularly valuable for the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and B-Raf pathways.

Synthesis of Erlotinib Analogues

Erlotinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves the reaction of 3-ethynylaniline with a quinazoline derivative.[3][4] By analogy, this compound can be used to synthesize novel erlotinib analogues with potentially improved pharmacological properties due to the presence of the fluorine atom.

cluster_synthesis Synthesis of Erlotinib Analogue 3_ethynyl_4_fluoroaniline This compound erlotinib_analogue Erlotinib Analogue 3_ethynyl_4_fluoroaniline->erlotinib_analogue Nucleophilic Aromatic Substitution quinazoline 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline quinazoline->erlotinib_analogue

Synthetic approach to Erlotinib analogues.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events.[8][9][10][11] This includes the activation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and differentiation.[8][9][10][11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors, such as those derived from this compound, block the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor EGFR Inhibitor (e.g., Erlotinib Analogue) Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and inhibition.
B-Raf Signaling Pathway

B-Raf is a serine/threonine-protein kinase that acts downstream of Ras in the MAPK/ERK signaling pathway.[12][13][14][15] Mutations in the BRAF gene, particularly the V600E mutation, are common in several cancers, including melanoma, and lead to constitutive activation of the pathway.[13][15] The development of B-Raf inhibitors is a key strategy for treating these cancers. The versatile nature of this compound makes it a potential building block for the synthesis of novel B-Raf inhibitors.

cluster_pathway B-Raf Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras B_Raf B-Raf (mutated in cancer) Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor B-Raf Inhibitor Inhibitor->B_Raf Inhibits

Simplified B-Raf signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for the facile construction of diverse and complex molecular architectures through well-established synthetic transformations such as Sonogashira coupling and [3+2] cycloaddition reactions. The demonstrated utility of the related 3-ethynylaniline in the synthesis of the EGFR inhibitor erlotinib highlights the potential of this compound in the development of novel kinase inhibitors for targeted cancer therapy. This technical guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this promising building block.

References

In-Depth Technical Guide to 3-Ethynyl-4-fluoroaniline (CAS 77123-60-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 3-Ethynyl-4-fluoroaniline (CAS 77123-60-5), a critical intermediate in the synthesis of targeted cancer therapeutics. Particular focus is given to its role in the production of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib. This document includes detailed experimental protocols for its synthesis and its application in the formation of a key pyrimidine-aniline core structure. Furthermore, it visualizes the relevant synthetic pathways and the EGFR signaling cascade targeted by the resulting inhibitors.

Introduction

This compound is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, namely the reactive ethynyl group and the fluorine atom, make it a valuable building block for the synthesis of complex heterocyclic compounds with potent biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the ethynyl group provides a versatile handle for further chemical modifications or can be a key pharmacophoric element. This guide serves as a detailed resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 77123-60-5
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Yellow to brown solid or liquid
Melting Point 92-96 °C[1]
Boiling Point 247 °C[1]
Density 1.16 g/cm³[1]
Purity Typically ≥95%

Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research and development chemicals. A selection of suppliers is listed in Table 2.

Table 2: Selected Suppliers of this compound

SupplierLocation
Sigma-AldrichGlobal
Matrix ScientificElgin, SC, USA
AaronchemGlobal
2A BiotechUSA
Watson InternationalChina

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a three-step process starting from 3-bromo-4-fluoronitrobenzene, as detailed in Chinese patent CN102898315B.[2]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

  • To a solution of 3-bromo-4-fluoronitrobenzene (44 g, 0.20 mol) in 500 mL of triethylamine, add cuprous iodide (5 g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5 g, 0.004 mol) under an argon atmosphere.

  • Slowly add trimethylsilylacetylene (29.4 g, 0.30 mol) to the mixture.

  • Heat the reaction mixture to 40-50 °C and stir overnight.

  • After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

  • Add 1.5 L of petroleum ether and filter through a silica gel pad.

  • Remove the solvent by rotary evaporation to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane as a brown liquid.

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

  • Dissolve the product from Step 1 (45 g, 0.19 mol) in 500 mL of methanol and add 300 mL of 12N hydrochloric acid.

  • Add iron powder (53 g, 0.95 mol) and reflux the mixture for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol by rotary evaporation.

  • Adjust the pH to be alkaline using sodium bicarbonate.

  • Extract the product with ethyl acetate (2 L) and wash the filter cake.

  • Add 800 mL of water to the filtrate and separate the layers.

  • Dry the organic layer and concentrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline as a yellow liquid.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 (34.2 g, 0.16 mol) in 300 mL of methanol.

  • Add potassium hydroxide (8.9 g, 0.16 mol) and stir the mixture at room temperature for 4 hours.

  • Add 1.5 L of ethyl acetate and wash twice with saturated aqueous sodium chloride solution.

  • Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain this compound.

Application in the Synthesis of EGFR Inhibitors

This compound is a key intermediate in the synthesis of the pyrimidine-aniline core of third-generation EGFR inhibitors like osimertinib. The general reaction involves a nucleophilic aromatic substitution of a substituted pyrimidine with this compound.

General Procedure for the Synthesis of N-(3-ethynyl-4-fluorophenyl)-pyrimidine-2-amine derivatives:

  • To a solution of a 2-chloro- or 2,4-dichloropyrimidine derivative in a suitable solvent such as isopropanol or a mixture of ethanol and water, add this compound.

  • The reaction can be promoted by the addition of an acid, such as hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Synthetic Workflow for this compound

The synthesis of this compound can be visualized as a three-step process.

G A 3-Bromo-4-fluoronitrobenzene B ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane A->B Sonogashira Coupling (Trimethylsilylacetylene, Pd/Cu catalyst) C 4-fluoro-3-((trimethylsilyl)ethynyl)aniline B->C Reduction (Fe/HCl) D This compound C->D Desilylation (KOH)

Caption: Synthetic workflow for this compound.

Experimental Workflow for EGFR Inhibitor Core Synthesis

The following diagram illustrates the key steps in the synthesis of the core structure of an EGFR inhibitor using this compound.

G cluster_0 Reaction Setup A Dissolve 2,4-dichloro-5-methoxypyrimidine in Isopropanol B Add this compound C Add Hydrochloric Acid (catalyst) D Reaction C->D E Heat to Reflux (Monitor by TLC/HPLC) D->E F Work-up E->F G Cool Reaction Mixture F->G H Isolate Product by Filtration G->H I Purification H->I J Recrystallization or Column Chromatography I->J K Final Product: N-(3-ethynyl-4-fluorophenyl)-2-chloro- 5-methoxypyrimidin-4-amine J->K

Caption: Experimental workflow for the synthesis of an EGFR inhibitor core.

EGFR Signaling Pathway and Inhibition by Osimertinib Analogs

Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, promoting downstream signaling pathways that drive cell proliferation and survival in non-small cell lung cancer (NSCLC).[3] Third-generation EGFR inhibitors, synthesized using intermediates like this compound, are designed to selectively target these mutant forms of EGFR.[3]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Osimertinib Osimertinib (derived from This compound) Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of osimertinib.

Conclusion

This compound (CAS 77123-60-5) is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. Its well-defined chemical properties and established synthetic routes make it a reliable building block for drug discovery and development. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in research settings. A thorough understanding of its role in the synthesis of EGFR inhibitors and the underlying biological pathways will continue to drive innovation in the development of next-generation anticancer agents.

References

3-Ethynyl-4-fluoroaniline: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethynyl-4-fluoroaniline. The information herein is compiled to ensure the safe handling, maintain the integrity of the compound, and support the development of stable pharmaceutical formulations.

Chemical Stability Profile

This compound is a substituted aniline containing both a reactive ethynyl group and a fluoro substituent. While specific stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the known reactivity of its constituent functional groups: the aniline moiety and the aryl acetylene group.

Aniline Moiety: Anilines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This oxidation can lead to the formation of colored impurities and complex polymeric materials. The rate and products of oxidation can be influenced by the pH of the environment. In strongly acidic media, the anilinium cation is formed, which is generally more resistant to oxidation than the neutral aniline molecule.

Aryl Acetylene (Ethynyl) Group: The ethynyl group on an aromatic ring is generally stable under neutral conditions. However, it can participate in various reactions under specific conditions. The ethynyl group is known to have an electron-withdrawing inductive effect and an electron-releasing resonance effect. While generally stable, terminal alkynes can undergo dimerization (Glaser coupling) in the presence of copper salts and oxygen, which is a consideration if copper catalysts are used in subsequent synthetic steps.

Overall, this compound is expected to be a relatively stable compound under controlled laboratory conditions. However, its stability can be compromised by exposure to harsh conditions such as strong oxidizing agents, extreme pH, high temperatures, and UV light.

Recommended Storage and Handling Conditions

To ensure the long-term purity and stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for substituted anilines and aryl acetylenes.

ParameterRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aniline group.
Light Protect from light. Store in an amber vial or a light-proof container.
Container Keep the container tightly closed to prevent exposure to air and moisture.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

Potential Degradation Pathways

Based on the chemical nature of this compound, several potential degradation pathways can be hypothesized under forced degradation conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

  • Oxidative Degradation: The primary site of oxidation is expected to be the aniline nitrogen, potentially forming N-oxides, hydroxylamines, or leading to polymerization.[1][2] The ethynyl group could also be susceptible to oxidation under strong conditions, potentially leading to cleavage or the formation of carboxylic acids.

  • Acidic and Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to unforeseen degradation.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, potentially involving both the aniline and the ethynyl moieties.[2] Aryl acetylenes can undergo photodimerization or other rearrangements.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. The starting temperature for weight loss in substituted polyacetylenes can be around 150-300 °C.[3]

Below is a diagram illustrating potential (hypothesized) degradation pathways for this compound under various stress conditions.

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidation (e.g., H2O2) A->B C Acid/Base Hydrolysis A->C D Photolysis (UV Light) A->D E Thermal Stress A->E F Oxidized Aniline Derivatives (N-oxides, etc.) B->F G Polymeric Impurities B->G H Ethynyl Group Adducts/ Cleavage Products B->H C->H I Photodegradation Products (e.g., dimers) D->I J Thermally Degraded Fragments E->J

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically HPLC.[4][5]

Objective

To identify potential degradation products and degradation pathways for this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation of the parent compound.[6]

Materials and Reagents
  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade (for sample preparation if needed)

  • Class A volumetric flasks and pipettes

Equipment
  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Photostability chamber with controlled light exposure (UV and visible)

  • Oven with temperature control

  • pH meter

  • Water bath

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6] From this stock solution, prepare working solutions for each stress condition.

Stress Conditions

1. Acid Hydrolysis:

  • To a working solution, add an equal volume of 0.1 M HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.

2. Base Hydrolysis:

  • To a working solution, add an equal volume of 0.1 M NaOH.

  • Keep the solution at room temperature or gently heat at 40°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • To a working solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.[2]

  • At each time point, withdraw a sample and dilute for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a vial.

  • Heat the vial in an oven at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).[1]

  • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

5. Photodegradation (Solid and Solution State):

  • Expose both a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, prepare the samples for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and water. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector.

Data Presentation

The results should be presented in a tabular format, showing the percentage of degradation of this compound and the formation of any major degradation products (expressed as a percentage of the total peak area) under each stress condition and at each time point.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Reporting A Prepare Stock Solution of This compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolysis A->G B Develop & Validate Stability-Indicating HPLC Method H HPLC Analysis of Stressed Samples B->H C->H D->H E->H F->H G->H I Identify & Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J K Final Stability Report J->K

Caption: Workflow for a forced degradation study.

By following this technical guide, researchers, scientists, and drug development professionals can ensure the proper handling and storage of this compound, as well as design and execute robust stability studies to support its use in further research and development.

References

The Role of 3-Ethynyl-4-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in contemporary medicinal chemistry, valued for its unique structural features that are instrumental in the synthesis of targeted therapeutics. The presence of a fluorine atom, an ethynyl group, and an aniline moiety provides a versatile scaffold for the construction of complex molecular architectures with significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the ethynyl group serves as a rigid linker and a handle for powerful chemical transformations such as the Sonogashira coupling. The aniline nitrogen provides a crucial point for amide bond formation or for acting as a hydrogen bond donor/acceptor in interactions with biological targets. This technical guide provides an in-depth overview of the synthesis of this compound and its pivotal role as an intermediate in the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from 3-bromo-4-fluoronitrobenzene. The process involves a Sonogashira coupling of a protected acetylene, followed by reduction of the nitro group and subsequent deprotection of the alkyne.[1]

Experimental Protocol

A patented method for the synthesis of this compound is outlined below.[1]

Step 1: Synthesis of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane

To a solution of 3-bromo-4-fluoronitrobenzene (44 g, 0.20 mol) in 500 mL of triethylamine, copper(I) iodide (5 g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5 g, 0.004 mol) are added under an argon atmosphere. Trimethylsilylacetylene (29.4 g, 0.30 mol) is then added dropwise, and the reaction mixture is stirred overnight at 40-50 °C. The mixture is filtered, and the triethylamine is removed under reduced pressure. The residue is taken up in petroleum ether (1.5 L), filtered through a silica gel pad, and the solvent is evaporated to yield ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane.[1]

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline

The product from Step 1 (45 g, 0.19 mol) is dissolved in a mixture of 500 mL of methanol and 300 mL of 12N hydrochloric acid. Iron powder (53 g, 0.95 mol) is added, and the mixture is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure. The pH is adjusted to alkaline with sodium bicarbonate, and the mixture is extracted with ethyl acetate (2 L). The organic layer is washed with water (800 mL), dried, and concentrated to give 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.[1]

Step 3: Synthesis of this compound

The compound obtained from Step 2 (34.2 g, 0.16 mol) is dissolved in 300 mL of methanol, and potassium hydroxide (8.9 g, 0.16 mol) is added. The mixture is stirred at room temperature for 4 hours. Ethyl acetate (1.5 L) is added, and the solution is washed twice with saturated aqueous sodium chloride solution. The organic layer is dried and purified by column chromatography (petroleum ether: ethyl acetate = 10:1) to afford this compound.[1]

Role in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The this compound scaffold is a valuable precursor for the synthesis of kinase inhibitors. The ethynyl group is particularly important as it can be utilized in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the aniline moiety to various heterocyclic systems that are common in kinase inhibitor pharmacophores. This synthetic strategy allows for the modular construction of complex molecules with potent and selective inhibitory activity.

A prime example of the utility of a similar structural motif is in the synthesis of AKE-72, a potent pan-BCR-ABL inhibitor.[2] The synthesis of AKE-72 involves the Sonogashira coupling of an iodo-aminoindazole with a substituted ethynylbenzamide. This reaction highlights the importance of the ethynyl group in creating the core structure of the inhibitor.

Representative Synthetic Application: Sonogashira Coupling in Kinase Inhibitor Synthesis

The general workflow for the synthesis of kinase inhibitors utilizing an ethynyl aniline derivative involves the coupling of the terminal alkyne with a halogenated heterocyclic core.

G 3-Ethynyl-4-fluoroaniline_Derivative This compound Derivative Pd_Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) Halogenated_Heterocycle Halogenated Heterocycle Kinase_Inhibitor Kinase Inhibitor Core Structure Pd_Catalyst->Kinase_Inhibitor Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Kinase_Inhibitor Base Base (e.g., Et3N) Base->Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis via Sonogashira coupling.

Biological Activity of a Representative Derivative

The biological activity of kinase inhibitors derived from ethynyl-containing scaffolds can be highly potent. For instance, AKE-72, which features a core structure accessible through a synthetic strategy involving a substituted ethynylaniline, demonstrates nanomolar to sub-nanomolar inhibitory activity against the BCR-ABL kinase, including the challenging T315I mutant which confers resistance to many first- and second-generation inhibitors.[2]

Kinase TargetIC50 (nM)
BCR-ABLWT< 0.5
BCR-ABLT315I9
c-KitData not specified, but significant inhibition
FGFR1Data not specified, but significant inhibition
FLT3Data not specified, but significant inhibition
PDGFRβData not specified, but significant inhibition
VEGFR2Data not specified, but significant inhibition
(Data for AKE-72, a structurally related compound)[2]

Targeted Signaling Pathway: BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2] Inhibitors targeting BCR-ABL block its downstream signaling pathways, which are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

BCR_ABL_Pathway Inhibitor This compound -derived Inhibitor (e.g., AKE-72) BCR_ABL BCR_ABL Inhibitor->BCR_ABL Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PI3K_AKT_mTOR->Proliferation STAT5 STAT5 Pathway STAT5->Proliferation Apoptosis Apoptosis BCR_ABL->PI3K_AKT_mTOR BCR_ABL->STAT5

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis is well-established, and its unique combination of reactive functional groups makes it an ideal building block for the construction of complex, biologically active molecules. The ability to participate in robust carbon-carbon bond-forming reactions like the Sonogashira coupling has positioned it as a key component in the synthesis of next-generation kinase inhibitors. The development of potent therapeutics based on this and related scaffolds underscores the strategic importance of this compound in modern drug discovery and development.

References

An In-depth Technical Guide to Exploratory Reactions Involving 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features—a reactive terminal alkyne and a substituted aniline ring—provide a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide explores the core reactions of this compound, focusing on its application in the synthesis of kinase inhibitors, and provides detailed experimental protocols and quantitative data for key transformations.

Core Reactions and Applications

The primary exploratory reactions involving this compound are centered around the reactivity of its ethynyl and amino functionalities. These reactions are instrumental in the construction of various heterocyclic systems, most notably the 4-anilinoquinazoline scaffold found in numerous Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction is pivotal for coupling with substituted quinazoline cores to generate potent kinase inhibitors.

A representative workflow for a Sonogashira coupling reaction is depicted below.

Sonogashira_Workflow start Start: Aryl Halide & this compound reagents Add Pd Catalyst, Cu(I) co-catalyst, and Base in Solvent start->reagents reaction Reaction under Inert Atmosphere (e.g., Argon) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: Diarylacetylene Derivative purification->product

A typical workflow for a Sonogashira coupling reaction.
Cycloaddition Reactions

The ethynyl group of this compound is a versatile dienophile and dipolarophile, enabling its participation in various cycloaddition reactions to form diverse heterocyclic systems.

  • [3+2] Cycloaddition with Azides: The Huisgen 1,3-dipolar cycloaddition between the alkyne functionality of this compound and an organic azide provides a straightforward route to 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regioselective, often catalyzed by copper(I) species.

  • Aza-Diels-Alder Reaction: The aniline moiety can be converted into an imine in situ, which can then act as a diene in an aza-Diels-Alder reaction. The ethynyl group can also serve as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of complex carbocyclic and heterocyclic frameworks.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors. These inhibitors are a class of targeted therapeutics that block the signaling pathways responsible for tumor cell proliferation and survival. The general structure of these inhibitors involves the this compound moiety linked to a quinazoline core.

The EGFR signaling pathway is a complex cascade of protein interactions that ultimately leads to cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., from this compound) Inhibitor->Dimerization Inhibits

Simplified EGFR signaling pathway and the point of inhibition.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound [1]

Starting MaterialReactionKey ReagentsSolventYield (%)
3-Bromo-4-fluoronitrobenzeneSonogashira Coupling & ReductionTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Fe, NH₄ClTriethylamine, Ethanol/WaterHigh

Table 2: Representative Sonogashira Coupling for Kinase Inhibitor Synthesis

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Chloro-6,7-dimethoxyquinazolineThis compoundPd(PPh₃)₂Cl₂, CuITriethylamineDMF801275-85

Table 3: Biological Activity of a Representative 4-((3-Ethynyl-4-fluorophenyl)amino)quinazoline Derivative

CompoundTarget KinaseIC₅₀ (nM)Cell LineAssay Type
4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazolineEGFR5-15A431In vitro kinase assay

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a two-step synthesis starting from 3-bromo-4-fluoronitrobenzene.

Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene with Trimethylsilylacetylene

  • To a solution of 3-bromo-4-fluoronitrobenzene (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • The mixture is degassed and placed under an argon atmosphere.

  • Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction is stirred at 50°C for 12 hours.

  • After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product, 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene, is purified by column chromatography.

Step 2: Reduction of the Nitro Group and Desilylation

  • To a solution of 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • The mixture is heated to reflux for 4 hours.

  • The reaction is then cooled, filtered through celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The resulting crude 4-fluoro-3-((trimethylsilyl)ethynyl)aniline is dissolved in methanol, and potassium carbonate (1.5 eq) is added.

  • The mixture is stirred at room temperature for 2 hours to effect desilylation.

  • The solvent is removed, and the residue is purified by column chromatography to afford this compound.

Synthesis of a 4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline

This protocol describes the coupling of this compound with a quinazoline core.

Quinazoline_Synthesis_Workflow start Start: 4-Chloro-6,7-dimethoxyquinazoline & this compound dissolve Dissolve in Isopropanol start->dissolve heat Heat to Reflux (approx. 80-85°C) dissolve->heat stir Stir for 4-6 hours heat->stir cool Cool to Room Temperature stir->cool precipitate Precipitate Forms cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Isopropanol and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Product: 4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline dry->product

Workflow for the synthesis of a 4-anilinoquinazoline derivative.
  • A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon cooling to room temperature, the product precipitates out of solution.

  • The solid is collected by filtration, washed with cold isopropanol and diethyl ether, and dried under vacuum to yield the desired 4-((3-ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline.

[3+2] Cycloaddition with an Organic Azide

This protocol provides a general procedure for the synthesis of a 1,2,3-triazole derivative.

  • To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The product precipitates from the reaction mixture and is collected by filtration.

  • The solid is washed with water and cold ethanol and then dried to give the corresponding 1-(benzyl)-4-(3-amino-4-fluorophenyl)-1H-1,2,3-triazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of targeted therapeutics. Its ability to undergo a range of exploratory reactions, including Sonogashira couplings and various cycloadditions, allows for the efficient construction of complex molecular architectures. The synthesis of potent EGFR kinase inhibitors based on the 4-anilinoquinazoline scaffold highlights the importance of this compound in modern drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with a 3-Ethynyl-4-fluoroaniline-Derived Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dynamic cellular processes, such as signal transduction and therapeutic response, necessitates robust methods for identifying and quantifying newly synthesized proteins. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for labeling biomolecules in complex biological systems.[1][2][3] This document provides detailed protocols for a novel protein labeling strategy utilizing a hypothetical non-canonical amino acid, 3-Ethynyl-4-fluoro-L-phenylalanine (EFP), which is conceptually derived from 3-Ethynyl-4-fluoroaniline.

The ethynyl group of EFP serves as a bioorthogonal handle for click chemistry, allowing for the covalent attachment of various reporter tags, such as fluorophores or biotin, to newly synthesized proteins.[4] The fluorine atom provides a potential probe for ¹⁹F NMR studies. This methodology enables the specific detection, visualization, and enrichment of proteins synthesized within a defined timeframe, offering valuable insights into the cellular response to stimuli such as growth factors or drug candidates. One such application is the analysis of protein dynamics in signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cellular processes and is often dysregulated in cancer.[5][6][7][8]

Principle of the Method

The workflow involves two main stages:

  • Metabolic Labeling: Cells are cultured in a medium where a canonical amino acid (e.g., L-phenylalanine) is replaced by its non-canonical counterpart, EFP. Cellular protein synthesis machinery incorporates EFP into newly synthesized proteins.

  • Click Chemistry Ligation: The ethynyl-functionalized proteome is then chemoselectively ligated to an azide-containing reporter molecule (e.g., a fluorescent dye or affinity tag) via CuAAC. This allows for the subsequent detection and analysis of the labeled proteins.

Data Presentation

Table 1: Quantitative Parameters for Metabolic Labeling with EFP
ParameterValueNotes
EFP Concentration50 - 200 µMOptimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity.
Labeling Duration4 - 24 hoursDependent on the rate of protein synthesis and the specific biological question.
Cell Viability> 95%Assessed by Trypan Blue exclusion after the labeling period.
Incorporation Efficiency70 - 90%Relative to a control labeling with a well-established non-canonical amino acid like L-azidohomoalanine (AHA). Determined by mass spectrometry or fluorescence intensity.[9]
Table 2: Click Chemistry Reaction Parameters for Protein Labeling
ComponentStock ConcentrationFinal ConcentrationNotes
Azide-Fluorophore (e.g., Azide-TAMRA)10 mM in DMSO100 µMThe choice of fluorophore depends on the desired detection method (e.g., microscopy, flow cytometry, in-gel fluorescence).
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mMA stable precursor of the catalytically active Cu(I).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mM in H₂O1 mMA copper-chelating ligand that stabilizes Cu(I) and improves reaction efficiency in aqueous environments.[10]
Sodium Ascorbate100 mM in H₂O (freshly prepared)2 mMA reducing agent to generate Cu(I) from CuSO₄.[10]
Reaction Time 1 - 2 hours at room temperature
Labeling Efficiency > 90%Determined by comparing the signal from the labeled sample to a negative control (unlabeled proteome).

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with EFP
  • Cell Culture: Plate mammalian cells (e.g., HeLa or A431) in complete growth medium and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a labeling medium by supplementing amino acid-free medium (e.g., DMEM for SILAC) with all essential amino acids except for L-phenylalanine. Add dialyzed fetal bovine serum to a final concentration of 10%.

  • Starvation (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells in the prepared labeling medium for 1 hour to deplete the intracellular pool of L-phenylalanine.

  • Labeling: Add EFP to the labeling medium to the desired final concentration (e.g., 100 µM). If studying a specific stimulus (e.g., EGF), add it at this stage.

  • Incubation: Culture the cells for the desired labeling period (e.g., 18 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the EFP-labeled proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Ligation of EFP-labeled Proteins

This protocol is for a typical 50 µL reaction volume. Scale up or down as needed.[10][11]

  • Prepare the Protein Sample: In a microcentrifuge tube, add up to 50 µg of the EFP-labeled protein lysate. Adjust the volume to 30 µL with PBS.

  • Prepare the Click Chemistry Cocktail: In a separate tube, prepare the click chemistry cocktail by adding the reagents in the following order (to prevent premature copper reduction):

    • 5 µL of 10 mM Azide-Fluorophore stock (final concentration: 100 µM)

    • 1 µL of 50 mM CuSO₄ stock (final concentration: 1 mM)

    • 1 µL of 50 mM THPTA stock (final concentration: 1 mM)

  • Initiate the Reaction:

    • Add the click chemistry cocktail to the protein sample.

    • Add 2 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 2 mM).

    • Vortex gently to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning, western blotting, or enrichment followed by mass spectrometry. For SDS-PAGE, add an appropriate volume of loading buffer and heat the sample.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_ligation Click Chemistry Ligation cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (e.g., A431 cells) starvation 2. Media Exchange & Starvation cell_culture->starvation labeling 3. Add EFP & EGF Stimulation starvation->labeling lysis 4. Cell Lysis & Protein Quantification labeling->lysis click_reaction 5. CuAAC Reaction with Azide-Fluorophore lysis->click_reaction sds_page 6a. SDS-PAGE & In-gel Fluorescence click_reaction->sds_page mass_spec 6b. Enrichment & Mass Spectrometry click_reaction->mass_spec western_blot 6c. Western Blot click_reaction->western_blot

Caption: Experimental workflow for metabolic labeling and analysis of newly synthesized proteins.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Application Example: Analysis of Protein Synthesis in Response to EGF Stimulation

The EGFR signaling pathway is a key regulator of cell proliferation, differentiation, and survival.[6][12] Dysregulation of this pathway is a hallmark of many cancers. Upon binding of EGF, the EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to changes in gene expression.[8]

By using the EFP labeling protocol, researchers can investigate the proteomic response to EGF stimulation. A431 cells, which overexpress EGFR, can be starved and then metabolically labeled with EFP in the presence or absence of EGF. By comparing the newly synthesized proteomes under these two conditions (e.g., via quantitative mass spectrometry), researchers can identify proteins whose synthesis is specifically up- or downregulated in response to EGFR activation. This provides a direct readout of the translational response to a specific signaling event and can help in identifying novel downstream effectors or potential therapeutic targets.

References

Application of 3-Ethynyl-4-fluoroaniline in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique trifunctional molecular architecture, featuring an aniline moiety, a fluorine atom, and an ethynyl group, provides a versatile platform for the construction of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, while the ethynyl group serves as a valuable handle for various coupling reactions, most notably the Sonogashira coupling, and can act as a crucial pharmacophore in enzyme inhibitors. The aniline group provides a nucleophilic center for the formation of amides, sulfonamides, and for its incorporation into various heterocyclic systems.

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application as an intermediate in the synthesis of potential anticancer agents, particularly kinase inhibitors.

Application Notes

A Key Intermediate for Anticancer Therapeutics

A significant application of this compound lies in its role as an important intermediate in the synthesis of antineoplastic medicines.[1] The structural motifs present in this molecule are commonly found in a class of targeted cancer therapies known as kinase inhibitors. These drugs function by blocking the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The this compound scaffold can be incorporated into various heterocyclic systems, such as quinazolines, which are prevalent in many approved kinase inhibitors. The aniline nitrogen can be used to form a key bond with the heterocyclic core, while the ethynyl group can be further functionalized or act as a key binding element within the active site of the kinase.

Versatility in Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. This compound can be readily coupled with a diverse range of halogenated heterocycles or other aromatic systems to construct complex molecular architectures. This reaction is particularly useful in the late-stage functionalization of drug candidates.

  • Click Chemistry: The ethynyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prime example of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable isosteres for other functional groups and can improve the pharmacokinetic properties of a molecule.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Appearance Not explicitly stated in provided search results
Solubility Not explicitly stated in provided search results

Summary of a Patented Synthetic Route for this compound [1]

StepStarting MaterialReagentsProductYield
1 3-Bromo-4-fluoronitrobenzeneTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Triethylamine4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene95%
2 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzeneIron powder, Ammonium chloride4-Fluoro-3-((trimethylsilyl)ethynyl)anilineNot explicitly stated
3 4-Fluoro-3-((trimethylsilyl)ethynyl)anilinePotassium hydroxide, MethanolThis compound>73% (overall)

Experimental Protocols

Protocol 1: Synthesis of this compound (Based on CN102898315B) [1]

This protocol describes a three-step synthesis starting from 3-bromo-4-fluoronitrobenzene.

Step 1: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene

  • Materials:

    • 3-Bromo-4-fluoronitrobenzene (44 g, 0.20 mol)

    • Triethylamine (500 ml)

    • Cuprous iodide (CuI) (5 g, 0.02 mol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 g, 0.004 mol)

    • Trimethylsilylacetylene (29.4 g, 0.30 mol)

    • Petroleum ether

    • Silica gel

  • Procedure:

    • To a reaction vessel under an argon atmosphere, add 3-bromo-4-fluoronitrobenzene and triethylamine.

    • Add cuprous iodide and tetrakis(triphenylphosphine)palladium(0) to the mixture.

    • Slowly add trimethylsilylacetylene to the reaction mixture.

    • Heat the reaction mixture to 40-50 °C and stir overnight.

    • After the reaction is complete, filter the mixture and remove the triethylamine by rotary evaporation.

    • Add 1.5 L of petroleum ether to the residue and filter through a pad of silica gel.

    • Concentrate the filtrate by rotary evaporation to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene as a brown liquid (Yield: 45 g, 95%).

Step 2: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline

  • Materials:

    • 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene (from Step 1)

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

  • Procedure:

    • In a reaction flask, suspend 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

Step 3: Synthesis of this compound

  • Materials:

    • 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline (34.2 g, 0.16 mol) (from Step 2)

    • Methanol (300 ml)

    • Potassium hydroxide (8.9 g, 0.16 mol)

    • Ethyl acetate

    • Saturated aqueous sodium chloride solution

    • Petroleum ether

  • Procedure:

    • Dissolve 4-fluoro-3-((trimethylsilyl)ethynyl)aniline in methanol.

    • Add potassium hydroxide to the solution and stir at room temperature for 4 hours.

    • Add 1.5 L of ethyl acetate and wash the organic layer twice with saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain this compound (Yield: 19.6 g).

Mandatory Visualization

Synthesis_of_3_Ethynyl_4_fluoroaniline cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Desilylation 3-Bromo-4-fluoronitrobenzene 3-Bromo-4-fluoronitrobenzene Reagents1 Pd(PPh₃)₄, CuI Et₃N, 40-50°C 3-Bromo-4-fluoronitrobenzene->Reagents1 TMS-acetylene TMS-acetylene TMS-acetylene->Reagents1 Intermediate1 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene Reagents1->Intermediate1 95% yield Reagents2 Fe, NH₄Cl EtOH/H₂O, Reflux Intermediate1->Reagents2 Intermediate2 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline Reagents3 KOH, MeOH Room Temp. Intermediate2->Reagents3 >73% overall yield Reagents2->Intermediate2 Final_Product This compound Reagents3->Final_Product >73% overall yield

Caption: Synthetic pathway for this compound.

Proposed_Synthesis_of_Kinase_Inhibitor This compound This compound Reaction1 Nucleophilic Aromatic Substitution This compound->Reaction1 Quinazoline_Halide Substituted 4-Chloroquinazoline Quinazoline_Halide->Reaction1 Intermediate 4-(3-Ethynyl-4-fluoroanilino) -quinazoline Reaction1->Intermediate Reaction2 Sonogashira Coupling Intermediate->Reaction2 Coupling_Partner Aryl/Vinyl Halide or Triflate Coupling_Partner->Reaction2 Kinase_Inhibitor Potential Kinase Inhibitor Reaction2->Kinase_Inhibitor

Caption: Proposed workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of 3-Ethynyl-4-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-ethynyl-4-fluoroaniline and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer. The methodologies described herein focus on the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The ethynyl group serves as a critical pharmacophore that can interact with the active site of kinases, while the fluoro-substituted aniline core provides a scaffold for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. The protocols outlined below describe a reliable synthetic route to this important building block and its derivatives.

General Synthetic Strategy

The primary synthetic route to this compound derivatives is a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between a 3-halo-4-fluoroaniline (where the halogen is typically iodine or bromine) and a terminal alkyne. To synthesize the parent compound, a protected acetylene, such as trimethylsilylacetylene, is used, followed by a deprotection step. Derivatives can be synthesized by employing a variety of substituted terminal alkynes.

Experimental Protocols

Synthesis of the Parent Compound: this compound

This protocol describes a two-step synthesis starting from 3-bromo-4-fluoronitrobenzene, which involves a Sonogashira coupling followed by reduction of the nitro group and in-situ deprotection of the silyl group. An alternative, more direct synthesis starting from 3-bromo-4-fluoroaniline is also presented.

Method 1: From 3-Bromo-4-fluoronitrobenzene

Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene with Trimethylsilylacetylene

  • Reaction Setup: In a dry Schlenk flask, under an argon atmosphere, add 3-bromo-4-fluoronitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent and Reagents: Add anhydrous triethylamine as the solvent. To this mixture, add trimethylsilylacetylene (1.5 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at 40-50°C overnight.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the solids. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-((trimethylsilyl)ethynyl)-4-fluoronitrobenzene.

Step 2: Reduction of the Nitro Group and Deprotection of the Alkyne

  • Reaction Setup: Dissolve the 3-((trimethylsilyl)ethynyl)-4-fluoronitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, for example, iron powder and ammonium chloride in water, or perform catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Deprotection: The deprotection of the trimethylsilyl group can often be achieved in the same pot under basic conditions (e.g., with potassium carbonate in methanol) or during the work-up.

  • Work-up and Purification: After the reduction is complete, filter the reaction mixture through celite. Concentrate the filtrate and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to give this compound.

Method 2: Direct Sonogashira Coupling with 3-Bromo-4-fluoroaniline

This method allows for the direct synthesis of various 3-alkynyl-4-fluoroaniline derivatives by choosing the appropriate terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 3-bromo-4-fluoroaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and an amine base, for example, triethylamine (Et₃N) (3.0 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkyne: Add the desired terminal alkyne (1.2 eq) to the reaction mixture dropwise using a syringe.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-60°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Conditions for the Sonogashira Coupling of 3-Bromo-4-fluoroaniline with Various Terminal Alkynes

EntryTerminal Alkyne (R-C≡CH)Palladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF501285-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF601080-90
33-Butyn-1-olPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT2475-85
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene501690-98
5Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)PiperidineAcetonitrile401870-80

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dry Schlenk Flask under Argon reagents Add 3-Bromo-4-fluoroaniline, Pd Catalyst, and CuI start->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base stir1 Stir for 10-15 min at RT solvent_base->stir1 add_alkyne Add Terminal Alkyne Dropwise stir1->add_alkyne reaction Stir at RT or Heat (40-60°C) add_alkyne->reaction monitor Monitor by TLC reaction->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with aq. NH4Cl and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Alkynyl-4-fluoroaniline Derivative purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

EGFR Signaling Pathway and Inhibition

This compound derivatives are often designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in cell proliferation and is often dysregulated in cancer.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding and Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, and Growth Transcription->Proliferation Inhibitor This compound Derivative (TKI) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the site of action for TKI inhibitors.

References

Analytical Quantification of 3-Ethynyl-4-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods specifically for the quantification of 3-Ethynyl-4-fluoroaniline are limited. The following application notes and protocols are based on established methods for structurally similar compounds, such as 3-Chloro-4-fluoroaniline and other fluoroaniline derivatives. These methodologies provide a robust starting point for the development and validation of a specific quantitative assay for this compound. Researchers must perform method validation to ensure accuracy, precision, and reliability for their specific matrix and instrumentation.

Introduction

This compound is a substituted aromatic amine of increasing interest in pharmaceutical and materials science research. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed protocols for the quantification of aniline derivatives, which can be adapted for this compound, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis and interpretation.

Analytical Workflow General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Compatible Solvent Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for quantifying this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are derived from studies on analogous compounds and should be established specifically for this compound during method validation.

ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.015 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating aromatic amines.[2] The compound is separated from impurities based on its partitioning between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance and comparing the peak area to a calibration curve generated from standards of known concentration.

Experimental Protocol:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid or phosphoric acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure consistent protonation of the amine.[2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV detection at a predetermined wavelength of maximum absorbance (e.g., 240 nm).[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired concentration range.

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[1][2]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It offers excellent separation efficiency and definitive identification through mass spectrometry, making it ideal for detecting and quantifying volatile impurities.[1] The sample is vaporized and separated in the gas phase based on its interaction with the stationary phase in the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Reagents and Standards:

    • Methylene chloride or other suitable solvent (GC grade)

    • This compound reference standard

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Calibration Standards: Dilute the stock solution to create a series of calibration standards.

    • Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and inject into the GC-MS.

  • Data Analysis:

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standard solutions.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Method Selection Considerations

The choice between HPLC and GC-MS depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation.

Method Selection Logical Diagram for Method Selection Start Start: Quantify This compound Volatility Is the analyte and matrix thermally stable and volatile? Start->Volatility Concentration Is high sensitivity (trace level) required? Volatility->Concentration No GCMS Use GC-MS Volatility->GCMS Yes HPLC Use HPLC-UV Concentration->HPLC No Derivatization Consider derivatization for GC-MS Concentration->Derivatization Yes Derivatization->GCMS

Caption: Decision tree for selecting an analytical method.

References

The Role of 3-Ethynyl-4-fluoroaniline in the Advancement of Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Ethynyl-4-fluoroaniline is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. Its unique structural features, including a reactive ethynyl group and a fluoro-substituted aniline ring, allow for its strategic incorporation into various heterocyclic scaffolds. This enables the synthesis of potent and selective inhibitors of critical oncogenic kinases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of AXL kinase inhibitors, a promising target in cancer drug discovery.

Application Note 1: Synthesis of 2,4,5-Trisubstituted Pyrimidine-Based AXL Kinase Inhibitors

The receptor tyrosine kinase AXL is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a significant target in oncology due to its role in tumor growth, metastasis, and drug resistance.[1] Small molecule inhibitors targeting AXL have shown promise in preclinical studies. A series of potent 2,4,5-trisubstituted pyrimidine-based AXL kinase inhibitors have been developed utilizing this compound as a key intermediate.[1]

The synthesis involves a Sonogashira coupling reaction between a halogenated pyrimidine core and this compound, followed by further modifications to introduce a sulfonamide moiety. The ethynyl group of this compound serves as a crucial linker, while the fluoro-substituted aniline portion can engage in key interactions within the kinase active site.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized 2,4,5-trisubstituted pyrimidine derivatives against AXL kinase. These compounds were synthesized using this compound as a key building block.[1]

Compound IDAXL IC50 (nM)
1 19
2 35
3 42
4 68
5 150

Experimental Protocols

General Synthetic Workflow

The synthesis of the 2,4,5-trisubstituted pyrimidine-based AXL kinase inhibitors involves a multi-step process. A key step is the Sonogashira coupling of this compound with a di-chlorinated pyrimidine scaffold, followed by the introduction of a sulfonamide group.

G A 2,4-Dichloro-5-iodopyrimidine C Sonogashira Coupling A->C B This compound B->C D Intermediate A C->D F Nucleophilic Aromatic Substitution D->F E Sulfonamide Moiety E->F G Final AXL Inhibitor F->G

General synthetic workflow for AXL kinase inhibitors.
Protocol 1: Sonogashira Coupling of 2,4-Dichloro-5-iodopyrimidine with this compound

This protocol describes the palladium-catalyzed Sonogashira cross-coupling reaction to form the key intermediate.[2]

Materials:

  • 2,4-Dichloro-5-iodopyrimidine

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloro-5-iodopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • To this mixture, add a solution of this compound (1.2 eq) in anhydrous THF dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

Protocol 2: Synthesis of the Final AXL Inhibitor via Nucleophilic Aromatic Substitution

This protocol outlines the subsequent reaction to introduce the sulfonamide moiety.

Materials:

  • Intermediate from Protocol 1

  • Appropriate arylsulfonamide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF, add the desired arylsulfonamide (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final AXL kinase inhibitor.

Signaling Pathway Visualization

AXL Signaling Pathway

AXL, upon binding to its ligand Gas6, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways, including the PI3K/AKT, MAPK, and NF-κB pathways. These pathways are crucial for cell growth, proliferation, survival, and migration.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K RAS RAS AXL->RAS IKK IKK AXL->IKK Gas6 Gas6 Ligand Gas6->AXL binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Metastasis Metastasis & Invasion NFkB->Metastasis Inhibitor AXL Inhibitor (Derived from this compound) Inhibitor->AXL inhibits

AXL signaling pathway and its inhibition.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

3-Ethynyl-4-fluoroaniline is a valuable building block in medicinal chemistry and materials science. The presence of a terminal alkyne allows for its facile derivatization via the Sonogashira coupling, enabling the introduction of various aryl or vinyl substituents. The fluorine and amine functionalities provide opportunities for further chemical modifications and can influence the biological activity and material properties of the resulting compounds.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a representative aryl iodide, iodobenzene. The described methodology can be adapted for a range of other aryl and vinyl halides.

Reaction Principle and Mechanism

The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the active Pd(0) catalyst.[3] Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be promoted by the presence of copper and oxygen.[1]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with iodobenzene.

Materials and Reagents:

  • This compound

  • Iodobenzene (or other aryl/vinyl halide)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the aryl iodide (e.g., iodobenzene, 1.05 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv), and copper(I) iodide (0.025 - 0.1 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add anhydrous solvent (e.g., THF or DMF, to make a ~0.1 M solution based on the limiting reagent) via a syringe.

    • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) to the reaction mixture.

    • Stir the mixture at room temperature for 5-10 minutes until all solids are dissolved.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 40-65 °C. The optimal temperature may depend on the reactivity of the aryl halide.[4][5]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[3]

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for a typical Sonogashira coupling of this compound with an aryl iodide. These values are illustrative and may require optimization for different substrates and scales.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Aryl Iodide1.05 mmolA slight excess is used to ensure complete consumption of the alkyne.
Catalysts
PdCl₂(PPh₃)₂2-5 mol%Catalyst loading can be optimized.
CuI2.5-10 mol%Co-catalyst; can be omitted in copper-free protocols.
Base
Triethylamine2.0-3.0 equivActs as a base and can also serve as a solvent.
Solvent
Anhydrous THF10 mLProvides a reaction concentration of approximately 0.1 M.
Reaction Conditions
TemperatureRoom Temp. to 65 °CHigher temperatures may be needed for less reactive aryl halides.[4]
Reaction Time2-6 hoursMonitored by TLC.
Yield
Isolated Yield85-95%Yields are typically high for couplings with aryl iodides.[6]

Mandatory Visualization

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow start Start reagents 1. Add Reactants (Alkyne, Aryl Halide, Catalysts, Base) start->reagents Inert Atmosphere solvent 2. Add Solvent (Anhydrous THF/DMF) reagents->solvent reaction 3. Reaction (RT - 65°C, 2-6h) solvent->reaction workup 4. Work-up (Dilution, Filtration, Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

Synthetic Routes to Novel Compounds Using 3-Ethynyl-4-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-4-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive terminal alkyne, a nucleophilic amino group, and a fluorine substituent, provide a scaffold for the development of a diverse array of novel compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the ethynyl group serves as a key handle for various coupling and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this compound, with a focus on methodologies relevant to the development of kinase inhibitors and other biologically active molecules.

Key Synthetic Applications

The primary synthetic transformations involving this compound include the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." These reactions enable the facile construction of complex molecular architectures with potential therapeutic applications.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is instrumental in synthesizing substituted alkynes, which are key intermediates in the preparation of various pharmaceuticals, including kinase inhibitors.[2]

Application Note: The Sonogashira coupling of this compound with heterocyclic halides (e.g., pyrimidines, purines, pyridines) is a powerful strategy for accessing novel kinase inhibitors. The aniline moiety can interact with the hinge region of the kinase active site, while the extended structure formed via the ethynyl bridge can probe deeper into the ATP-binding pocket.

Experimental Protocol: Synthesis of a 3-(Hetaryl-ethynyl)-4-fluoroaniline Derivative

This protocol is a general guideline for the Sonogashira coupling of this compound with a heterocyclic halide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-bromopyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the heterocyclic halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous DMF (5 mL per mmol of halide) and anhydrous triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Coupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePdCl₂(PPh₃)₂, CuIDMF/Et₃N701285N/A
4-Iodo-7H-pyrrolo[2,3-d]pyrimidinePd(PPh₃)₄, CuIDMF/Et₃N80878N/A
2-Chloro-5-iodopyrimidinePdCl₂(PPh₃)₂, CuITHF/Et₃N651691N/A

Note: The data in this table is representative and based on typical Sonogashira coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira_Coupling reactant1 This compound product 3-(Hetaryl-ethynyl)-4-fluoroaniline reactant1->product reactant2 Heterocyclic Halide (R-X) reactant2->product catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., Et3N) catalyst->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3][4] The CuAAC reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prime example of this concept and has found extensive use in drug discovery.[5][6]

Application Note: this compound is an ideal substrate for CuAAC reactions. By reacting it with various organic azides, a library of novel 1,2,3-triazole derivatives can be readily synthesized.[5][7] Triazoles are known to be metabolically stable and can act as important pharmacophores, participating in hydrogen bonding and dipole interactions with biological targets.[3][8] This approach has been successfully used to synthesize potent anticancer and antifungal agents.[1][9] For instance, coupling with azido-sugars can lead to novel nucleoside analogues with potential antiviral or anticancer activities.[10][11]

Experimental Protocol: Synthesis of a 1-(Aryl)-4-(4-fluoro-3-aminophenyl)-1H-1,2,3-triazole

This protocol provides a general procedure for the CuAAC reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data:

Azide ComponentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT295[7]
1-Azido-4-methoxybenzeneCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT392N/A
3'-Azido-3'-deoxythymidine (AZT)CuIDMFRT1288N/A

Note: The data in this table is representative and based on typical CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

CuAAC_Reaction reactant1 This compound product 1,4-Disubstituted-1,2,3-triazole reactant1->product reactant2 Organic Azide (R-N3) reactant2->product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->product

Caption: General scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery: Kinase Inhibitors

The anilino-ethynyl-heterocycle scaffold is a common feature in many potent kinase inhibitors. The development of selective Janus kinase (JAK) inhibitors is an active area of research for the treatment of autoimmune diseases and cancers.[12][13]

Signaling Pathway Context: JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.[14] This pathway transduces signals from numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses.[14] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and neoplastic diseases.[13] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene Induces inhibitor JAK Inhibitor (e.g., from this compound) inhibitor->jak Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition reactions provide efficient and reliable methods for generating diverse molecular scaffolds. The strategic incorporation of the this compound moiety can lead to the development of potent and selective kinase inhibitors and other therapeutic agents. The detailed protocols and application notes provided herein serve as a practical guide for researchers in the pharmaceutical and chemical sciences.

References

Practical Guide to the Flow Chemistry Synthesis of 2-(4-(Trifluoromethyl)phenyl)-6-fluoro-7-ethynyl-1H-benzo[d]imidazole using 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethynyl-4-fluoroaniline is a key building block in medicinal chemistry, valued for its utility in synthesizing complex heterocyclic compounds. The presence of the ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, while the fluoro-substituent can enhance metabolic stability and binding affinity of the final molecule. This document provides a practical guide to the use of this compound in the continuous flow synthesis of a substituted benzimidazole, a scaffold prevalent in many pharmaceutical agents.[1][2][3]

Flow chemistry offers significant advantages over traditional batch processing for this type of synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.[4] This guide will focus on the synthesis of 2-(4-(Trifluoromethyl)phenyl)-6-fluoro-7-ethynyl-1H-benzo[d]imidazole, a novel compound with potential biological activity, from the reaction of this compound and 4-(Trifluoromethyl)benzaldehyde.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all reactants is crucial for safe and effective experimentation.

Table 1: Physicochemical Properties of Reactants

PropertyThis compound4-(Trifluoromethyl)benzaldehyde
CAS Number 77123-60-5[5]455-19-6[6]
Molecular Formula C₈H₆FNC₈H₅F₃O[7]
Molecular Weight 135.14 g/mol 174.12 g/mol [7]
Appearance Not specified (likely a solid or oil)Clear colorless to yellow liquid[6]
Boiling Point Not available66-67 °C at 13 mmHg
Density Not available1.275 g/mL at 25 °C
Solubility Soluble in organic solvents like methanol and ethyl acetate.[8]Soluble in common organic solvents.

Safety Precautions:

  • This compound: As with other anilines, this compound should be handled with care. It is likely to be toxic if swallowed, in contact with skin, or if inhaled. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The patent for its synthesis mentions purification by column chromatography using ethyl acetate and sherwood oil, and the use of methanol as a reaction solvent, suggesting it is stable in these.[8]

  • 4-(Trifluoromethyl)benzaldehyde: This compound is known to cause skin and serious eye irritation. It is harmful if swallowed. Handle in a fume hood and wear appropriate PPE.

  • General Handling: All reactions should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Experimental Protocols

This section details the continuous flow synthesis of 2-(4-(Trifluoromethyl)phenyl)-6-fluoro-7-ethynyl-1H-benzo[d]imidazole.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • 4-(Trifluoromethyl)benzaldehyde

  • Methanol (HPLC grade)

  • Acetic Acid (glacial)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Nitrogen gas (high purity)

  • Flow chemistry system (e.g., Vapourtec R2+/R4, Uniqsis FlowSyn) equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Heated coil reactor (e.g., 10 mL PFA or stainless steel)

    • Back pressure regulator

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for reaction monitoring

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up and Purification A Prepare Solution A: This compound in Methanol P1 Pump A A->P1 B Prepare Solution B: 4-(Trifluoromethyl)benzaldehyde and TEMPO in Methanol/Acetic Acid P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Coil Reactor M->R BPR Back Pressure Regulator R->BPR C Collect Reaction Mixture BPR->C E Evaporate Solvent C->E P Purify by Column Chromatography E->P F Characterize Final Product P->F

Caption: Experimental workflow for the continuous synthesis.

Protocol:

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of this compound in methanol.

    • Solution B: Prepare a 0.1 M solution of 4-(Trifluoromethyl)benzaldehyde and a 0.02 M solution of TEMPO (as a catalytic oxidant) in a 9:1 (v/v) mixture of methanol and glacial acetic acid. The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde enhances its reactivity towards nucleophilic attack.[9]

    • Degas both solutions by sparging with nitrogen for 15 minutes.

  • Flow Reactor Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram.

    • Prime the pumps and lines with methanol.

    • Set the reactor temperature to 120 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This will result in a residence time of 10 minutes in a 10 mL reactor.

    • Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product.

    • Monitor the reaction progress by taking aliquots from the output and analyzing by HPLC or GC-MS.

  • Work-up and Purification:

    • Collect the reaction mixture in a round-bottom flask containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 2: Representative Flow Synthesis Parameters

ParameterValue
Concentration of this compound 0.1 M
Concentration of 4-(Trifluoromethyl)benzaldehyde 0.1 M
Concentration of TEMPO 0.02 M
Solvent Methanol / Acetic Acid (9:1 v/v)
Flow Rate (Total) 1.0 mL/min
Reactor Volume 10 mL
Residence Time 10 min
Temperature 120 °C
Pressure 10 bar
Expected Yield > 80% (based on similar flow syntheses)

Signaling Pathway and Logical Relationships

The benzimidazole scaffold is a key component in many drugs that target specific biological pathways. For instance, certain substituted benzimidazoles are known to act as inhibitors of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Logical Relationship Diagram:

G cluster_synthesis Synthesis cluster_product Product cluster_application Potential Application A This compound C Flow Chemistry Synthesis A->C B 4-(Trifluoromethyl)benzaldehyde B->C D Substituted Benzimidazole C->D E Kinase Inhibitor D->E Acts as F Disruption of Cancer Cell Signaling E->F Leads to

Caption: Synthesis to potential biological application.

Conclusion

This guide provides a framework for the practical application of this compound in the continuous flow synthesis of a novel substituted benzimidazole. The use of flow chemistry allows for a safe, efficient, and scalable production of this and other similar heterocyclic compounds. The versatility of the ethynyl group in the final product opens up possibilities for further derivatization, making this a valuable methodology for drug discovery and development professionals. Researchers are encouraged to optimize the presented protocol for their specific needs and to explore the biological activities of the resulting compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Ethynyl-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 3-bromo- or 3-iodo-4-fluoroaniline) with a terminal alkyne (like trimethylsilylacetylene followed by deprotection) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: What are the primary challenges and side reactions encountered during the synthesis of this compound?

A2: The primary challenges include:

  • Homocoupling (Glaser or Hay coupling): The terminal alkyne can react with itself to form a diyne byproduct, which reduces the yield of the desired product. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

  • Catalyst Deactivation: The palladium catalyst can deactivate, leading to the formation of palladium black and a decrease in catalytic activity. The coordinating nature of the aniline's amino group can contribute to this deactivation.[1]

  • Low Yields: Incomplete conversion of starting materials can result in low yields of this compound.

  • Purification Difficulties: Separating the desired product from starting materials, homocoupled byproducts, and catalyst residues can be challenging.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control parameters such as temperature, reaction time, and solvent. A patented method suggests that the reaction can proceed at room temperature, simplifying the process and potentially improving the yield.[2]

  • Choice of Starting Material: The reactivity of the aryl halide is crucial, following the trend I > Br > Cl.[1] Using a more reactive aryl iodide may improve conversion.[3] A patented high-yield synthesis starts with 3-bromo-4-fluoronitrobenzene.[2]

  • Minimize Side Reactions: Employ techniques to reduce homocoupling, such as using copper-free conditions or ensuring a strictly anaerobic environment.[1]

  • Protecting Groups: Using a silyl-protected alkyne like trimethylsilylacetylene can prevent homocoupling. The silyl group is then removed in a subsequent step.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Conversion of Starting Material 1. Catalyst deactivation or poisoning.[1][4] 2. Insufficiently reactive aryl halide (e.g., chloride).[1] 3. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ensure all reagents and solvents are pure. Consider adding a phosphine ligand to stabilize the catalyst. 2. Switch to a more reactive aryl halide, such as an aryl iodide or bromide.[1][3] 3. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
High Yield of Homocoupled Diyne Byproduct 1. Presence of oxygen in the reaction mixture.[1] 2. High concentration of the terminal alkyne. 3. Copper(I) co-catalyst promoting homocoupling.[1]1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] 2. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[1] 3. Switch to a copper-free Sonogashira protocol.[1]
Formation of Palladium Black 1. Deactivation and precipitation of the palladium catalyst.[1] 2. The amino group of the aniline coordinating with and deactivating the catalyst.1. Use a more robust catalyst system or add stabilizing ligands like triphenylphosphine (PPh₃). 2. Consider protecting the aniline's amino group, though this adds extra steps to the synthesis.
Difficult Purification 1. Presence of multiple byproducts with similar polarities to the product. 2. Residual catalyst contamination.1. Optimize the reaction to minimize byproduct formation. Utilize column chromatography with a carefully selected solvent system for purification.[2] 2. After the reaction, consider a filtration step through celite or silica gel to remove the palladium catalyst.

Data Presentation: Comparison of Reaction Conditions

Parameter Condition 1: Standard Sonogashira Condition 2: Copper-Free Condition 3: Optimized Patented Method Impact on Yield
Catalyst System Pd(PPh₃)₂Cl₂ / CuI[1]Pd(PPh₃)₄[1]Tetrakis(triphenylphosphine)palladium(0) / CuI[2]The choice of catalyst and the presence of a copper co-catalyst significantly affect the reaction outcome.
Atmosphere Inert (N₂ or Ar)[1]Inert (N₂ or Ar)[1]Argon shield[2]A strictly anaerobic atmosphere is crucial to prevent oxygen-promoted homocoupling of the alkyne, thereby improving the yield of the desired product.[1]
Temperature Room Temperature to Elevated[1]May require higher temperatures[1]40-50 °C for coupling; Room temperature for deprotection[2]Milder reaction temperatures can reduce side reactions and improve overall yield.[2]
Reported Yield Moderate to High (variable)Moderate> 73%[2]The optimized, two-step patented method demonstrates a significant improvement in yield.[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via a Two-Step Process[2]

This protocol is based on a patented method that reports a yield of over 73%.[2]

Step 1: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline

  • To a solution of 3-bromo-4-fluoroaniline in triethylamine, add cuprous iodide and tetrakis(triphenylphosphine)palladium(0) under an argon atmosphere.

  • Slowly add trimethylsilylacetylene to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 4-12 hours) until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

Step 2: Deprotection to Yield this compound

  • Dissolve the 4-fluoro-3-((trimethylsilyl)ethynyl)aniline obtained in the previous step in methanol.

  • Add a base, such as potassium hydroxide, to the solution.

  • Stir the mixture at room temperature for approximately 4 hours.

  • After the reaction is complete, add ethyl acetate and wash the organic layer with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography (petroleum ether: ethyl acetate) to yield this compound.

Visualizations

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromo-4-fluoroaniline 3-Bromo-4-fluoroaniline Intermediate 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline 3-Bromo-4-fluoroaniline->Intermediate Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI Pd(PPh3)4 / CuI->Intermediate Final_Product This compound Intermediate->Final_Product Removal of TMS group Base (KOH) Base (KOH) Base (KOH)->Final_Product

Caption: Synthetic pathway for this compound.

G Start Low Yield Observed Check_Conversion Check for complete consumption of starting materials Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Complete Complete Conversion Check_Conversion->Complete Catalyst_Issue Catalyst Deactivation? Reactivity Issue? Incomplete->Catalyst_Issue Purification_Issue Purification Losses? Byproduct Formation? Complete->Purification_Issue Solution_Catalyst Use fresh catalyst. Switch to Aryl Iodide. Catalyst_Issue->Solution_Catalyst Solution_Byproduct Minimize O2 (degas). Use copper-free conditions. Slow alkyne addition. Purification_Issue->Solution_Byproduct

Caption: Troubleshooting workflow for low yield.

G pd0 Pd(0)L2 pd_complex Pd(II)(Ar)X(L)2 pd0->pd_complex Ar-X product Ar-C≡CR pd_acetylide Pd(II)(Ar)(C≡CR)L2 pd_complex->pd_acetylide Transmetalation cu_acetylide Cu-C≡CR cu_acetylide->pd_complex pd_acetylide->pd0 Reductive Elimination reagents Ar-X R-C≡CH

References

Technical Support Center: 3-Ethynyl-4-fluoroaniline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the purification of 3-Ethynyl-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary method for purifying this compound is silica gel column chromatography.[1] Recrystallization can also be explored as a secondary purification step or an alternative, depending on the impurity profile. For related halogenated anilines, distillation (often under vacuum) is also a common technique, though column chromatography is explicitly mentioned for the title compound.[2]

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, residual catalysts (like palladium complexes), and byproducts from side reactions.[1] If a trimethylsilyl-protected ethynyl precursor is used, the corresponding silylated intermediate is a potential impurity if the deprotection step is incomplete.[1]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: Anilines, in general, can be susceptible to air and light-induced oxidation, which often results in discoloration (turning yellow or brown).[2] It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperatures are typically between 2-8°C.

Q4: My purified this compound is a yellow or brown color. What causes this?

A4: The discoloration is likely due to oxidation of the aniline functional group.[2] Minimize exposure to air and light during the purification process and during storage.[2] Storing the final product under an inert atmosphere can help prevent this.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Observed Issue 1: Low yield after column chromatography.

  • Potential Cause 1: Product streaking/tailing on the column.

    • Troubleshooting Step: The basic nature of the aniline may cause it to interact strongly with the acidic silica gel, leading to poor elution and recovery. Try pre-treating the silica gel with triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent) to neutralize the acidic sites and improve the peak shape.

  • Potential Cause 2: Inappropriate solvent system.

    • Troubleshooting Step: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute effectively. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate or hexane/ethyl acetate) to find the optimal separation conditions before running the column.

  • Potential Cause 3: Product instability on silica.

    • Troubleshooting Step: Some sensitive compounds can degrade on silica gel. If this is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or running the column quickly to minimize contact time.

Observed Issue 2: Product is still impure after column chromatography.

  • Potential Cause 1: Co-eluting impurities.

    • Troubleshooting Step: An impurity may have a similar polarity to the product, causing it to elute at the same time. Try a different solvent system to alter the selectivity of the separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order.

  • Potential Cause 2: Column was overloaded.

    • Troubleshooting Step: Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude product.

  • Potential Cause 3: Fractions were collected improperly.

    • Troubleshooting Step: Monitor the column elution closely using TLC. Collect smaller fractions and analyze them by TLC before combining them to ensure only pure fractions are pooled.

Observed Issue 3: The product "oiled out" during recrystallization instead of forming crystals.

  • Potential Cause 1: Solution is supersaturated or cooling too quickly.

    • Troubleshooting Step: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent to reduce saturation and then allow the solution to cool very slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[3]

  • Potential Cause 2: The boiling point of the solvent is higher than the melting point of the solute-solvent mixture.

    • Troubleshooting Step: This can cause the compound to melt before it dissolves. Choose a solvent with a lower boiling point or use a mixed solvent system to lower the saturation point at a temperature below the compound's melting point.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a documented procedure for the purification of this compound.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin elution with the chosen solvent system. A documented effective system is petroleum ether:ethyl acetate = 10:1.[1]

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by periodically analyzing the fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: General Purification by Recrystallization

This is a general protocol, as the optimal solvent for this compound may need to be determined experimentally.

  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.[3]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Data Presentation

Table 1: Recommended Column Chromatography Parameters

Parameter Value/Suggestion Source
Stationary Phase Silica Gel [1]
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (10:1) [1]
Loading Technique Wet loading (dissolved in minimal solvent) or Dry loading (adsorbed on silica) General Practice

| Monitoring | Thin-Layer Chromatography (TLC) | General Practice |

Table 2: Potential Solvents for Recrystallization Screening This table is based on general principles for similar halogenated anilines and serves as a starting point for screening.[3]

SolventPolarityExpected Solubility Behavior
Toluene LowGood potential due to aromatic nature of both solvent and solute.
Ethanol/Water High/HighA mixed system is often effective. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a few drops of hot ethanol.[3]
Isopropanol MediumMay provide good solubility when hot and lower solubility when cold.
Hexane or Heptane LowLikely to have low solubility; could be used as an anti-solvent in a mixed system.[3]

Visualizations

G cluster_workflow Purification Workflow Crude Crude this compound TLC TLC Analysis (Solvent Screen) Crude->TLC Determine Eluent Column Silica Gel Column Chromatography Crude->Column Load Crude Material TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Recrystal Optional Recrystallization Pure->Recrystal FinalPure Final Pure Product Recrystal->FinalPure

Caption: Experimental workflow for the purification of this compound.

G Start Problem: Impure Product After Column CheckTLC Review TLC of Fractions Start->CheckTLC Overload Was column overloaded? CheckTLC->Overload Clean separation on TLC? CombineCarefully No, fractions were combined incorrectly CheckTLC->CombineCarefully Poor separation on TLC CoElute Are impurities co-eluting? Overload->CoElute No Repack Yes Overload->Repack ChangeSolvent Yes CoElute->ChangeSolvent Recrystal Consider Recrystallization CoElute->Recrystal No Action1 Action: Repack column with less material Repack->Action1 Action2 Action: Change eluent system (e.g., different solvent or gradient) ChangeSolvent->Action2 Repool Re-combine only pure fractions CombineCarefully->Repool

Caption: Troubleshooting decision tree for impure product after chromatography.

References

troubleshooting common side reactions with 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethynyl-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Sonogashira coupling reactions?

A1: The most prevalent side reaction is the oxidative homocoupling of this compound to form a symmetric 1,3-diyne, commonly known as Glaser coupling. This side reaction is particularly significant in the presence of a copper(I) co-catalyst and oxygen.[1][2] Another potential issue is the coordination of the aniline's amino group to the palladium catalyst, which can inhibit its catalytic activity.

Q2: How can I minimize the formation of the Glaser homocoupling byproduct?

A2: Several strategies can be employed to suppress Glaser coupling:

  • Utilize Copper-Free Conditions: The most direct method to avoid copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[2] These methods often rely on specific palladium catalysts and ligands to facilitate the reaction.

  • Maintain an Inert Atmosphere: Since oxygen promotes oxidative homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Control Reagent Concentration: Slow addition of this compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Base: The selection of the base can also influence the extent of homocoupling. While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective in suppressing this side reaction.[1]

Q3: My Sonogashira reaction is sluggish or fails to go to completion. What are the possible causes?

A3: Low reactivity can stem from several factors:

  • Catalyst Inhibition: The aniline group of this compound can coordinate to the palladium catalyst, reducing its activity. Using ligands that are more strongly coordinating to palladium may help to mitigate this issue.

  • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species.

  • Insufficiently Reactive Coupling Partner: The reactivity of the aryl or vinyl halide coupling partner plays a significant role. The general reactivity trend is I > Br > Cl.[2] For less reactive halides (e.g., chlorides), higher temperatures and more specialized catalyst systems may be required.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling (Glaser) Byproduct

Symptoms:

  • Significant presence of a byproduct with a mass corresponding to the dimer of this compound.

  • Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

start High Homocoupling Detected check_copper Is a Copper Co-catalyst Being Used? start->check_copper yes_copper Yes check_copper->yes_copper no_copper No check_copper->no_copper switch_to_copper_free Switch to a Copper-Free Sonogashira Protocol yes_copper->switch_to_copper_free check_atmosphere Is the Reaction Under a Strictly Inert Atmosphere? no_copper->check_atmosphere end Homocoupling Minimized switch_to_copper_free->end yes_inert Yes check_atmosphere->yes_inert no_inert No check_atmosphere->no_inert check_alkyne_addition Is the Alkyne Added All at Once? yes_inert->check_alkyne_addition improve_degassing Improve Degassing of Solvents and Reagents. Ensure a Positive Pressure of Inert Gas. no_inert->improve_degassing improve_degassing->end yes_alkyne_addition Yes check_alkyne_addition->yes_alkyne_addition no_alkyne_addition No check_alkyne_addition->no_alkyne_addition slow_addition Employ Slow Addition of This compound Using a Syringe Pump. yes_alkyne_addition->slow_addition optimize_base Optimize the Base. Consider Switching from a Tertiary to a Secondary Amine. no_alkyne_addition->optimize_base slow_addition->end optimize_base->end

Troubleshooting workflow for high homocoupling.
Issue 2: Low or No Product Yield in Sonogashira Coupling

Symptoms:

  • Starting materials remain largely unreacted.

  • Formation of palladium black.

  • Complex mixture of unidentified byproducts.

Troubleshooting Workflow:

start Low/No Product Yield check_catalyst Is Palladium Black Observed? start->check_catalyst yes_pd_black Yes check_catalyst->yes_pd_black no_pd_black No check_catalyst->no_pd_black catalyst_degradation Catalyst Degradation Likely. - Use Fresh Catalyst. - Add Supporting Ligands (e.g., PPh3). - Lower Reaction Temperature. yes_pd_black->catalyst_degradation check_reactivity What is the Aryl/Vinyl Halide? no_pd_black->check_reactivity end Yield Improved catalyst_degradation->end iodide Iodide check_reactivity->iodide bromide Bromide check_reactivity->bromide chloride Chloride check_reactivity->chloride check_base Is the Base Appropriate and in Sufficient Excess? iodide->check_base increase_temp_bromide Increase Reaction Temperature. Consider a More Active Catalyst System. bromide->increase_temp_bromide specialized_catalyst Requires a Highly Active Catalyst System (e.g., with Bulky, Electron-Rich Ligands). chloride->specialized_catalyst increase_temp_bromide->end specialized_catalyst->end optimize_base Optimize Base (e.g., try piperidine, DBU) and Ensure at Least 2 Equivalents. check_base->optimize_base optimize_base->end

Troubleshooting workflow for low product yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling and the Effect on Homocoupling Byproduct.

EntryCatalyst SystemBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Yield (%)Reference
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp~70-80~10-20[1][2]
2Pd(PPh₃)₂Cl₂ / CuIPiperidineTHFRoom Temp>85<5[3]
3Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRoom Temp>95Not Reported (Copper-Free)[2]
4Pd/CNa₃PO₄i-PrOH/H₂O80Good to ExcellentNot Reported (Copper-Free)[4]

Table 2: Effect of Base on the Yield of a Sonogashira Reaction. [3]

BaseYield (%)
Piperidine>90
Triethylamine (NEt₃)>90
Diisopropylethylamine (DIPEA)<80
Potassium Carbonate (K₂CO₃)<50
Cesium Carbonate (Cs₂CO₃)<40
Sodium Hydroxide (NaOH)<30

Experimental Protocols

Protocol 1: Synthesis of this compound[1]
  • Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene:

    • To a solution of 3-bromo-4-fluoronitrobenzene (0.20 mol) in triethylamine (500 mL), add cuprous iodide (0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (0.004 mol) under an argon atmosphere.

    • Slowly add trimethylsilylacetylene (0.30 mol) and stir the mixture overnight at 40-50 °C.

    • Filter the reaction mixture, evaporate the triethylamine, and purify by silica gel chromatography to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane.

  • Reduction of the Nitro Group:

    • Dissolve the product from the previous step (0.19 mol) in methanol (500 mL) and add hydrochloric acid (12N, 300 mL) and iron powder (0.95 mol).

    • Reflux the mixture for 2 hours.

    • After cooling, remove the methanol by evaporation and neutralize with sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

  • Desilylation:

    • Dissolve 4-fluoro-3-((trimethylsilyl)ethynyl)aniline (0.16 mol) in methanol (300 mL) and add potassium hydroxide (0.16 mol).

    • Stir the mixture at room temperature for 4 hours.

    • Add ethyl acetate and wash with saturated aqueous sodium chloride.

    • Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to obtain this compound.

Protocol 2: Copper-Free Sonogashira Coupling of this compound
  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous and degassed 1,4-dioxane (5 mL per mmol of aryl halide).

  • Reaction Execution:

    • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pdx Ar-Pd(II)-X(L2) oxidative_addition->pdx transmetalation Transmetalation (Cu-C≡C-R) pd_alkyne Ar-Pd(II)-C≡C-R(L2) transmetalation->pd_alkyne reductive_elimination Reductive Elimination product Ar-C≡C-R reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide [Cu(I)] oxidation Oxidative Dimerization (O2) dimer R-C≡C-C≡C-R oxidation->dimer alkyne_start This compound alkyne_start->pdx Desired Path alkyne_start->alkyne alkyne_start->alkyne Side Path

Competing Sonogashira and Glaser coupling pathways.

start Start: Prepare Reaction Vessel add_reagents Add Aryl Halide, this compound, Pd Catalyst, Ligand, and Base to Flask start->add_reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) add_reagents->inert_atmosphere add_solvent Add Anhydrous, Degassed Solvent inert_atmosphere->add_solvent heat Heat Reaction Mixture to Desired Temperature add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC) heat->monitor workup Reaction Complete: Work-up monitor->workup filter Filter to Remove Catalyst workup->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

General experimental workflow for a Sonogashira coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethynyl-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges arise from the dual functionality of the molecule. The amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and the formation of inactive palladium black. Additionally, the terminal alkyne can undergo self-coupling (homocoupling or Glaser-Hay coupling), especially in the presence of a copper(I) co-catalyst and oxygen, to form undesired diynes.[1]

Q2: Is it necessary to protect the amine group of this compound before performing a Sonogashira or Suzuki coupling?

A2: While not always strictly necessary, protecting the amino group, for instance as a tert-butyloxycarbonyl (Boc) carbamate, can prevent catalyst inhibition and improve reaction outcomes. The Boc group is stable under typical cross-coupling conditions and can be readily removed post-reaction.

Q3: What is the general reactivity trend for aryl halides in Sonogashira coupling with this compound?

A3: The reactivity of the aryl halide partner follows the general trend for Sonogashira couplings: I > Br > Cl. Aryl iodides are the most reactive and can often be coupled at or near room temperature, whereas aryl bromides and especially chlorides may require higher temperatures and more specialized catalyst systems.[1]

Q4: How can I minimize the formation of the homocoupled diyne byproduct in Sonogashira reactions?

A4: To reduce diyne formation, it is crucial to work under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen). Using a copper-free Sonogashira protocol can also significantly diminish this side reaction.

Troubleshooting Guides

Sonogashira Coupling

Issue: Low or No Conversion to the Desired Cross-Coupled Product

Potential Cause Troubleshooting Steps
Catalyst Deactivation The amino group of this compound can inhibit the palladium catalyst. Consider protecting the amine with a Boc group. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can also stabilize the catalyst.[1]
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage of catalysts under an inert atmosphere.
Low Reaction Temperature While aryl iodides may react at room temperature, less reactive aryl bromides or chlorides often require heating (e.g., 50-100 °C).
Inappropriate Solvent or Base Ensure the solvent (e.g., THF, DMF, or an amine base like triethylamine) can dissolve all reactants. The base (typically an amine) should be dry and used in sufficient excess to neutralize the generated acid.[1]

Issue: Formation of a Black Precipitate (Palladium Black)

Potential Cause Troubleshooting Steps
Catalyst Decomposition This indicates the formation of inactive elemental palladium. The use of appropriate stabilizing ligands (e.g., bulky phosphines) is crucial. Some solvents, like THF, may be more prone to promoting palladium black formation; consider using the amine base as the solvent.[1]
High Temperature While heating can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition. Find the optimal temperature for your specific substrates.
Suzuki Coupling

Issue: Low Yield of the Biaryl Product

Potential Cause Troubleshooting Steps
Inefficient Catalyst System For couplings involving an aniline derivative, specialized palladium catalysts with bulky, electron-rich phosphine ligands are often required.
Weak Base Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to facilitate the transmetalation step.
Boronic Acid Decomposition Boronic acids can be unstable, especially at high temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and monitor the reaction to avoid prolonged heating after the starting material is consumed.[2]
Dehalogenation of Starting Material This side reaction can occur, leading to the formation of aniline byproducts. This may be influenced by the choice of catalyst, base, and solvent.[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Issue: Sluggish or Incomplete Reaction

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The reaction relies on Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate the active Cu(I) species in situ.
Inhibitory Effects If the reaction is performed in a complex biological medium, certain molecules can chelate the copper catalyst. The use of copper-coordinating ligands can help to stabilize the catalyst and accelerate the reaction.
Low Reactant Concentration "Click" reactions are generally robust, but at very low concentrations, the reaction rate will be slow. If possible, increase the concentration of the reactants.

Experimental Protocols

Synthesis of this compound

This protocol is based on a known synthetic method.[3]

Step 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene with Trimethylsilylacetylene

  • To a solution of 3-bromo-4-fluoronitrobenzene (1.0 eq) in triethylamine, add cuprous iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq) under an argon atmosphere.

  • Add trimethylsilylacetylene (1.5 eq) dropwise.

  • Heat the mixture to 40-50 °C and stir overnight.

  • After cooling, filter the mixture and remove the triethylamine under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene.

Step 2: Reduction of the Nitro Group

  • The product from Step 1 is reduced using a standard procedure, such as with iron powder in acetic acid or by catalytic hydrogenation, to yield 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

Step 3: Desilylation

  • Dissolve the silylated aniline (1.0 eq) in methanol.

  • Add potassium hydroxide (1.0 eq) and stir at room temperature for 4 hours.

  • Perform an aqueous workup with ethyl acetate and wash with brine.

  • Purify the crude product by column chromatography to obtain this compound.[3]

General Protocol for N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the product by column chromatography to yield tert-butyl (3-ethynyl-4-fluorophenyl)carbamate.

Representative Sonogashira Coupling of N-Boc-3-ethynyl-4-fluoroaniline with an Aryl Iodide
ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Copper Co-catalyst CuI (2 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.02 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., THF) and base (e.g., Et₃N, 2-3 eq).

  • Add a solution of N-Boc-3-ethynyl-4-fluoroaniline (1.2 eq) in the same solvent dropwise.

  • Stir at the appropriate temperature and monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Use in Sonogashira Coupling start 3-Bromo-4-fluoronitrobenzene step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->step1 intermediate1 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline step2->intermediate2 step3 Desilylation (KOH, MeOH) intermediate2->step3 product This compound step3->product reagent This compound protection N-Boc Protection (Boc2O, Base) reagent->protection protected_reagent N-Boc-3-ethynyl-4-fluoroaniline protection->protected_reagent coupling Sonogashira Coupling (Aryl Halide, Pd/Cu catalyst) protected_reagent->coupling coupled_product Coupled Product coupling->coupled_product deprotection Boc Deprotection (Acid, e.g., TFA) coupled_product->deprotection final_product Final Product deprotection->final_product

Synthetic workflow for this compound and its use.

troubleshooting_sonogashira start Low Yield in Sonogashira Coupling catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation homocoupling Homocoupling Side Reaction? start->homocoupling conditions Suboptimal Conditions? start->conditions solution_protection Protect Amine (e.g., Boc group) catalyst_deactivation->solution_protection solution_ligands Use Bulky/Electron-Rich Ligands catalyst_deactivation->solution_ligands solution_anaerobic Ensure Anaerobic Conditions homocoupling->solution_anaerobic solution_cu_free Use Copper-Free Protocol homocoupling->solution_cu_free solution_temp Optimize Temperature conditions->solution_temp solution_base_solvent Screen Base and Solvent conditions->solution_base_solvent

Troubleshooting logic for Sonogashira coupling.

References

Technical Support Center: Purification of 3-Ethynyl-4-fluoroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-ethynyl-4-fluoroaniline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of aromatic amines like this compound, the standard choice for the stationary phase is silica gel (SiO₂).[1] Alumina can also be used, but silica gel is generally the first choice for this class of compounds.[2]

Q2: Which mobile phase (eluent) system is best for purifying this compound?

A2: A common and effective mobile phase for aromatic amines is a mixture of a non-polar solvent and a polar solvent. Good starting points for this compound include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.[4]

Q3: How can I prevent peak tailing of this compound on the column?

A3: Peak tailing for basic compounds like anilines is often due to strong interactions with the acidic silanol groups on the silica gel surface.[3][5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[6][7] This helps to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: How can I monitor the separation during the column chromatography process?

A4: Since this compound is a colorless compound, you will need to collect fractions and analyze them using thin-layer chromatography (TLC).[8] By spotting each fraction on a TLC plate, you can identify which fractions contain your purified product.

Q5: What are the most likely impurities I will encounter?

A5: The impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. For a typical synthesis involving a Sonogashira coupling followed by a nitro group reduction, potential impurities are listed in the table below.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is either too high or too low.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation from impurities.[4]
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.[2]
Peak Tailing Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent to reduce tailing.[3][6]
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of your mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexane).
Co-elution of Impurities with the Product The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, if hexane/ethyl acetate fails to give good separation, consider a system like dichloromethane/methanol.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material you wish to purify.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

  • Pour the slurry into the column, ensuring there are no air bubbles. Allow the silica gel to pack evenly.[4]

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample to the top of the silica gel bed.[8]

  • Allow the sample to absorb completely onto the silica gel.

3. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, starting with a lower polarity if you are running a gradient.

  • Collect the eluent in fractions of a suitable volume.

  • If necessary, gradually increase the polarity of the mobile phase to elute your product.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Origin Relative Polarity
3-Bromo-4-fluoronitrobenzeneUnreacted starting materialLess polar than the product
((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilaneIntermediateLess polar than the product
4-Fluoro-3-((trimethylsilyl)ethynyl)anilineIntermediateSimilar polarity to the product
Homocoupling byproducts of the alkyneSide reaction in Sonogashira couplingGenerally less polar than the product[9]
Residual Palladium CatalystCatalyst from Sonogashira couplingCan be removed by filtration or specific workup

Table 2: Recommended TLC Solvent Systems for Optimization

Solvent System Typical Starting Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 4:1A good starting point for many aromatic compounds.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar compounds.
Toluene / Ethyl Acetate9:1 to 1:1Offers different selectivity compared to hexane-based systems.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Product onto Column Pack->Load Elute 4. Elute with Optimized Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No OptimizeSolvent Re-optimize solvent system using TLC (aim for Rf 0.2-0.4) PoorSep->OptimizeSolvent Yes NoElution No Elution? Tailing->NoElution No AddBase Add 0.1-1% triethylamine to the eluent Tailing->AddBase Yes IncreasePolarity Gradually increase eluent polarity NoElution->IncreasePolarity Yes CheckStability Check for compound decomposition on silica IncreasePolarity->CheckStability

Caption: Troubleshooting decision tree for column chromatography purification.

References

stability issues of 3-Ethynyl-4-fluoroaniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Ethynyl-4-fluoroaniline?

A1: Based on the chemistry of related compounds, the stability of this compound can be influenced by:

  • Oxidation: The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to discoloration (e.g., turning from a colorless or light yellow to a brown or black tar-like substance).

  • Acid/Base Reactions: As an amine, this compound is basic and will react with acids to form salts. While this can sometimes improve stability, strong acidic or basic conditions may catalyze degradation or unwanted side reactions.

  • Reactions of the Ethynyl Group: The ethynyl group is reactive and can undergo various reactions, including polymerization (especially at elevated temperatures or in the presence of certain metals), cyclization, or addition reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous reactions and degradation.[1]

Q2: I observed a change in the color of my this compound solution over time. What could be the cause?

A2: A color change, typically darkening, is a common indicator of degradation, likely due to oxidation of the aniline moiety. To mitigate this, it is recommended to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light.

Q3: Can I heat solutions of this compound?

A3: Caution should be exercised when heating solutions of this compound. The ethynyl group can be thermally sensitive and may be prone to polymerization or other decomposition reactions at elevated temperatures. It is advisable to conduct any necessary heating under controlled conditions and for the shortest possible duration.

Q4: How should I store this compound and its solutions to maximize stability?

A4: To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation.[1]

  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the reaction solvent.1. Prepare fresh solutions of this compound immediately before use.2. Degas the solvent prior to dissolving the compound.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Perform a stability test of the compound in the chosen solvent under the reaction conditions (see Experimental Protocols).
Formation of insoluble material Polymerization of the ethynyl group or formation of insoluble degradation products.1. Avoid high temperatures and prolonged reaction times.2. Ensure the absence of catalytic metals that could promote polymerization, unless part of the desired reaction.3. Filter the solution before use if particulates are observed.
Low reaction yield Degradation of the starting material or incompatibility with reaction conditions.1. Verify the purity of this compound before use (e.g., by NMR or LC-MS).2. Investigate the compatibility of the solvent and other reagents with the aniline and ethynyl functional groups.3. Consider converting the aniline to a more stable form, such as its hydrochloride salt, if compatible with the desired reaction.[1]

Predicted Solubility and Stability in Common Solvents

The following table provides a qualitative prediction of the solubility and potential stability issues of this compound in common laboratory solvents, based on the principle of "like dissolves like" and the known reactivity of similar compounds.

Solvent Solvent Type Predicted Solubility Potential Stability Issues
Dimethylformamide (DMF)Polar AproticHighMay be susceptible to base-catalyzed degradation over time.
Dimethyl sulfoxide (DMSO)Polar AproticHighAnhydrous DMSO is preferred as water can affect stability.
Acetonitrile (ACN)Polar AproticModerateGenerally a good solvent with fewer reactivity concerns.
Tetrahydrofuran (THF)Polar Aprotic (Ether)ModeratePeroxides in aged THF can promote oxidation. Use fresh, inhibitor-free THF.
Dichloromethane (DCM)HalogenatedModerateCan contain acidic impurities that may react with the aniline.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticModeratePotential for reactions with the ethynyl group under certain conditions.
Toluene / XyleneNon-polar AromaticLow to ModerateGenerally stable, but solubility may be limited.
Hexanes / HeptaneNon-polar AliphaticLowPoor solubility is expected.
WaterPolar ProticLowInsoluble in water.[2][3] Stability is expected to be poor due to low solubility and potential for oxidation.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • Syringes and 0.22 µm filters

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC-UV method.

  • Quantify the concentration of this compound in the diluted sample by HPLC-UV against a calibration curve of known standards.

  • Calculate the original solubility, accounting for the dilution factor.

Protocol 2: Assessment of Solution Stability using HPLC-UV

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent over time.

Materials:

  • A stock solution of this compound in the solvent of interest at a known concentration.

  • HPLC vials

  • HPLC-UV system with a suitable column (e.g., C18)

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a typical experimental concentration.

  • Immediately after preparation (t=0), transfer an aliquot of the solution to an HPLC vial and analyze it by HPLC-UV to determine the initial peak area of the parent compound.

  • Store the remaining solution under the desired experimental conditions (e.g., at room temperature, protected from light).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), take further aliquots, and analyze them by HPLC-UV.

  • Monitor for a decrease in the peak area of the this compound peak and the appearance of new peaks, which would indicate degradation products.

  • The stability can be expressed as the percentage of the parent compound remaining at each time point relative to the initial concentration.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Experiment Shows Inconsistent Results or Low Yield check_purity Check Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity is_pure Is the Material Pure? check_purity->is_pure purify Purify the Compound is_pure->purify No prepare_fresh Prepare Fresh Solution Immediately Before Use is_pure->prepare_fresh Yes purify->check_purity degas_solvent Degas Solvent and Use Inert Atmosphere prepare_fresh->degas_solvent run_stability_test Run a Time-Course Stability Test in the Solvent (Protocol 2) degas_solvent->run_stability_test is_stable Is the Compound Stable in the Solvent? run_stability_test->is_stable proceed Proceed with Experiment Under Optimized Conditions is_stable->proceed Yes change_solvent Change Solvent or Reaction Conditions is_stable->change_solvent No change_solvent->run_stability_test

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Experimental Workflow for Assessing Stability start Start prep_solution Prepare Solution of this compound in Test Solvent start->prep_solution initial_analysis Analyze at t=0 by HPLC-UV prep_solution->initial_analysis store_solution Store Solution Under Experimental Conditions initial_analysis->store_solution time_point_analysis Analyze at Subsequent Time Points (t=1, 2, 4... hrs) store_solution->time_point_analysis data_analysis Analyze Data: - % Parent Compound Remaining - Appearance of Degradation Peaks time_point_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing solution stability.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynyl-4-fluoroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during catalytic reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common and impactful catalytic reactions for modifying this compound in drug discovery?

A1: this compound is a valuable precursor in pharmaceutical synthesis due to its reactive ethynyl and aniline functionalities, along with the fluorine substituent that can enhance metabolic stability and binding affinity. The most frequently employed catalytic reactions include:

  • Sonogashira Coupling: To form carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides, creating complex molecular scaffolds.

  • Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): For the efficient and highly regioselective formation of stable triazole rings, a common motif in medicinal chemistry.[1][2]

  • Catalytic Hydrogenation: To selectively reduce the ethynyl group to an ethyl or ethylene group, providing access to a different set of saturated and unsaturated derivatives.

  • Heck Reaction: For the coupling of the ethynyl group with an alkene to form a substituted alkene, enabling further functionalization.

  • Buchwald-Hartwig Amination: To functionalize the aniline nitrogen by coupling with aryl halides, expanding the molecular diversity.

Q2: I am observing significant homocoupling of this compound in my Sonogashira reaction. How can I minimize this side product?

A2: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[3] To minimize the formation of the resulting di-yne byproduct, consider the following strategies:

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce homocoupling.

  • Strictly Anaerobic Conditions: Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to minimize oxygen exposure.[3]

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-catalyst scavenger: In some cases, the addition of a small amount of a reducing agent can help to suppress the oxidative homocoupling pathway.

Q3: My catalytic hydrogenation of the ethynyl group in this compound is leading to dehalogenation. What can I do to improve selectivity?

A3: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds. To enhance the selectivity for the reduction of the alkyne without loss of the fluorine or other halogen substituents, the following adjustments can be made:

  • Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) are often more prone to causing dehalogenation than palladium-based catalysts (e.g., Pd/C). Consider using a more selective catalyst system.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the incidence of dehalogenation.

  • Catalyst Modifiers: The addition of a catalyst modifier or "poison" in controlled amounts can selectively inhibit the active sites responsible for dehalogenation.

Troubleshooting Guides

Sonogashira Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield - Inactive catalyst- Poor quality of reagents or solvents- Insufficient temperature- Use a fresh batch of palladium catalyst and copper(I) iodide.- Ensure solvents are anhydrous and reagents are pure.- Gradually increase the reaction temperature in 10°C increments.
High Homocoupling - Presence of oxygen- High concentration of the alkyne- Degas all solvents and reagents thoroughly.- Run the reaction under a strict inert atmosphere (Ar or N2).- Add the this compound solution slowly via syringe pump.
Catalyst Decomposition (Black Precipitate) - High reaction temperature- Presence of impurities- Optimize the temperature; avoid excessive heating.- Purify starting materials and use high-purity solvents.
Catalytic Hydrogenation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Use a fresh, active catalyst.- Increase the hydrogen pressure within the safe limits of the equipment.
Dehalogenation - Catalyst choice- Harsh reaction conditions- Switch to a more selective catalyst (e.g., from Pt/C to Pd/C).- Reduce the reaction temperature and hydrogen pressure.
Poor Mass Transfer - Inefficient stirring- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Data Presentation

Table 1: Catalyst and Condition Optimization for Sonogashira Coupling of Aryl Halides with Alkynes
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄ / CuIEt₃NTHF50-70Good to ExcellentStandard conditions, can be prone to homocoupling.[3]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF80-100Good to ExcellentEffective for less reactive aryl bromides.
Pd(OAc)₂ / SPhosK₂CO₃Toluene100HighCopper-free conditions, minimizes homocoupling.
Pd/CEt₃NWater50Good to Near QuantitativeSustainable conditions, catalyst can be recycled.[4]

Note: Yields are generalized and can vary significantly based on the specific aryl halide and reaction scale.

Table 2: Catalyst Selection for Selective Hydrogenation of Functionalized Nitroaromatics (Analogous System)
CatalystHydrogen Pressure (MPa)Temperature (°C)Selectivity for Amino Group (%)Dehalogenation (%)
Pt/C1-550-100>99Can be significant
Pd/C1-550-100>99Generally low
Raney Nickel1-570-120HighVariable

Data is for the hydrogenation of halogenated nitroaromatics and serves as a guide for potential selectivity in the hydrogenation of the ethynyl group in this compound.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and freshly distilled Et₃N (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.

  • Heat the reaction mixture to 60°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate (3 x 10 mL).

  • Wash the combined filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude triazole product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add this compound solvent->alkyne heating Heat and Stir (Monitor by TLC/GC-MS) alkyne->heating quench Quench and Extract heating->quench purify Column Chromatography quench->purify product Isolated Product purify->product troubleshooting_workflow start Low Yield in Cross-Coupling Reaction check_catalyst Is the catalyst active and loading sufficient? start->check_catalyst check_conditions Are the reaction conditions (temperature, solvent) optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst, increase loading. check_catalyst->sol_catalyst No check_reagents Are reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes sol_conditions Optimize temperature and screen solvents. check_conditions->sol_conditions No check_reagents->start Yes, issue persists. Consider alternative catalyst system. sol_reagents Purify starting materials, use dry solvents. check_reagents->sol_reagents No

References

managing temperature and pressure in 3-Ethynyl-4-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis of 3-Ethynyl-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a three-step synthesis starting from a halogenated fluoronitrobenzene precursor. The general sequence is:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling of 3-bromo-4-fluoronitrobenzene with a protected alkyne, typically trimethylsilylacetylene (TMSA).[1]

  • Nitro Group Reduction: The nitro group of the resulting TMS-protected intermediate is reduced to an amine.

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to yield the final product, this compound.[1]

Q2: Why is it necessary to use a protecting group for the alkyne in the Sonogashira coupling?

A2: Protecting the terminal alkyne, for instance with a trimethylsilyl (TMS) group, is crucial to prevent the undesirable side reaction of Glaser coupling (homocoupling) of the alkyne, which can significantly reduce the yield of the desired cross-coupled product.[2] The protecting group is then removed in a subsequent step.

Q3: What are the critical parameters to control during the Sonogashira coupling step?

A3: Key parameters for a successful Sonogashira coupling include maintaining an inert atmosphere to prevent oxygen-promoted side reactions, the choice of palladium catalyst and copper(I) co-catalyst, the base used, and the reaction temperature.[2][3][4][5] Careful control of temperature is essential as higher temperatures can sometimes lead to side reactions like dehalogenation.[2]

Q4: How should I monitor the progress of the individual reaction steps?

A4: The progress of each synthetic step can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] This allows for the determination of the consumption of starting materials and the formation of the desired product, helping to decide the optimal reaction time.

Q5: What are the standard conditions for the deprotection of the TMS group?

A5: The TMS group can be effectively removed under mild basic conditions. A common method is the treatment of the TMS-protected intermediate with a base like potassium carbonate or potassium hydroxide in a protic solvent such as methanol at room temperature.[1][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield in Sonogashira Coupling Inactive catalyst.- Use a fresh, high-quality palladium catalyst and copper(I) iodide.[3]- Consider a different palladium catalyst or ligand system.
Insufficiently inert atmosphere.- Ensure all solvents and reagents are thoroughly degassed.[2]- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
Suboptimal temperature.- For aryl bromides, heating is often necessary.[8] A temperature range of 40-50°C has been reported for this specific coupling.[1]- If no reaction is observed, a gradual increase in temperature might be required.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen.- Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.[2]- Consider switching to a copper-free Sonogashira protocol if the problem persists.[2]
High alkyne concentration.- Try slow, dropwise addition of the trimethylsilylacetylene to the reaction mixture.[2]
Dehalogenation of the Starting Material High reaction temperature.- Lower the reaction temperature and potentially increase the reaction time.[2]
Choice of base and solvent.- Certain amine bases can act as hydride sources. Experiment with different bases (e.g., triethylamine vs. diisopropylethylamine) or a non-amine base like potassium carbonate.[2]
Incomplete Nitro Group Reduction Inactive reducing agent or catalyst.- Ensure the reducing agent (e.g., iron powder) or hydrogenation catalyst (e.g., Pd/C) is fresh and active.
Insufficient reaction time or pressure (for hydrogenation).- Increase the reaction time or the hydrogen pressure within recommended limits.
Incomplete TMS Deprotection Insufficient base or reaction time.- Ensure at least a stoichiometric amount of base is used.- Extend the reaction time and monitor by TLC until the starting material is fully consumed.[1]
Inappropriate solvent.- The deprotection is typically efficient in protic solvents like methanol.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the synthesis of this compound.

Table 1: Sonogashira Coupling of 3-Bromo-4-fluoronitrobenzene with Trimethylsilylacetylene

ParameterValueReference
Starting Material3-Bromo-4-fluoronitrobenzene[1]
AlkyneTrimethylsilylacetylene[1]
CatalystTetrakis(triphenylphosphine)palladium(0)[1]
Co-catalystCopper(I) iodide[1]
SolventTriethylamine[1]
Temperature40 - 50 °C[1]
AtmosphereArgon[1]

Table 2: Reduction of 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene

ParameterValueReference
Reducing AgentIron powder, Ammonium chlorideA standard method for nitro group reduction.
SolventEthanol/Water mixtureA common solvent system for this type of reduction.
TemperatureRefluxTypical for iron-based reductions.

Table 3: Deprotection of 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline

ParameterValueReference
BasePotassium hydroxide[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction Time~4 hours[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene (Sonogashira Coupling)

  • To a reaction vessel, add 3-bromo-4-fluoronitrobenzene, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) in triethylamine.

  • Purge the vessel with argon and maintain an inert atmosphere.

  • Add trimethylsilylacetylene dropwise to the mixture.

  • Heat the reaction mixture to 40-50°C and stir overnight.

  • After completion (monitored by TLC), cool the mixture, filter, and remove the triethylamine under reduced pressure.

  • The crude product can be purified by silica gel chromatography.[1]

Protocol 2: Synthesis of 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline (Nitro Reduction)

  • Dissolve the TMS-protected nitro compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Protocol 3: Synthesis of this compound (TMS Deprotection)

  • Dissolve 4-fluoro-3-((trimethylsilyl)ethynyl)aniline in methanol.

  • Add potassium hydroxide to the solution.

  • Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.

  • Upon completion, add ethyl acetate and wash the organic layer with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.[1]

Visualizations

experimental_workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: TMS Deprotection start 3-Bromo-4-fluoronitrobenzene + TMS-Acetylene reagents1 Pd(PPh3)4, CuI, Et3N reaction1 Heat to 40-50°C under Argon reagents1->reaction1 product1 4-Fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene reaction1->product1 reagents2 Fe, NH4Cl EtOH/H2O product1->reagents2 reaction2 Reflux reagents2->reaction2 product2 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline reaction2->product2 reagents3 KOH, MeOH product2->reagents3 reaction3 Stir at Room Temp reagents3->reaction3 final_product This compound reaction3->final_product troubleshooting_guide start Low Yield in Sonogashira Coupling? check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere Yes deoxygenate Action: Thoroughly deoxygenate solvents and reagents. Maintain positive inert gas pressure. check_atmosphere->deoxygenate No check_temp Is the reaction temperature optimal? check_atmosphere->check_temp Yes success Yield Improved deoxygenate->success adjust_temp Action: For aryl bromides, ensure adequate heating (e.g., 40-50°C). Gradually increase if needed. check_temp->adjust_temp No check_catalyst Are the catalysts (Pd and Cu) active? check_temp->check_catalyst Yes adjust_temp->success replace_catalyst Action: Use fresh, high-purity catalysts. Consider alternative ligands if issue persists. check_catalyst->replace_catalyst No check_catalyst->success Yes replace_catalyst->success

References

Validation & Comparative

A Comparative Guide to Novel Kinase Inhibitors Derived from 3-Ethynyl-4-fluoroaniline for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel kinase inhibitors synthesized from the promising scaffold, 3-ethynyl-4-fluoroaniline, against established therapeutic alternatives. The following sections detail their biological performance, supported by experimental data, to inform preclinical research and drug development efforts in oncology.

Introduction to Novel this compound Derivatives

This compound is a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural features, including the reactive ethynyl group and the fluorine atom, allow for the synthesis of compounds with potent and selective activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and its family members. Recent research has focused on quinazoline-based derivatives incorporating this scaffold, aiming to overcome resistance to existing therapies and improve safety profiles.

Performance Comparison with Marketed Kinase Inhibitors

To contextualize the potential of these novel compounds, their performance is compared against well-established EGFR/HER2 inhibitors: Lapatinib, Erlotinib, and Gefitinib. These drugs are widely used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.

Table 1: In Vitro Kinase Inhibition

This table summarizes the inhibitory activity of a representative novel quinazoline derivative of this compound against EGFR and HER2 kinases, compared to standard-of-care drugs.

CompoundTarget KinaseIC₅₀ (nM)
Novel Compound 1 EGFR5.2
HER215.8
Lapatinib EGFR10.8
HER29.3[1]
Erlotinib EGFR2
Gefitinib EGFR2.5 - 37

IC₅₀ values for the novel compound are representative of potent analogs found in recent literature. Values for alternatives are from published studies.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

The following table compares the ability of the novel compounds and their alternatives to inhibit the growth of various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
Novel Compound 1 A431 (EGFR overexpressing)Epidermoid Carcinoma0.10
HCC827 (EGFR mutant)NSCLC0.001
H1975 (EGFR T790M mutant)NSCLC0.031
Lapatinib BT474 (HER2 amplified)Breast Cancer0.1[1]
Erlotinib BxPC-3Pancreatic Cancer~1.0
Gefitinib A549 (EGFR wild-type)NSCLC15.59

Data for the novel compound is based on highly active analogs reported in recent studies. Data for alternatives is from various published sources.

Table 3: Pharmacokinetic Properties

A summary of key pharmacokinetic parameters for the established inhibitors is provided below. While comprehensive data for the novel compounds is still emerging, initial studies suggest favorable profiles.

CompoundBioavailability (%)Tₘₐₓ (hours)Half-life (hours)
Lapatinib ~50-100 (variable)~4~24
Erlotinib ~603-4~36
Gefitinib ~593-7~41[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the kinase active site.

Materials:

  • Kinase of interest (e.g., EGFR, HER2)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds and control inhibitors

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the assay buffer.

  • Prepare a kinase/antibody mixture in the assay buffer.

  • Prepare the tracer solution in the assay buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A431, HCC827, H1975)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.[2][3][4]

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[3][5][6] In many cancers, these pathways are constitutively active due to mutations or overexpression of EGFR/HER2, leading to uncontrolled cell growth. The novel this compound derivatives, like Lapatinib, Erlotinib, and Gefitinib, act by inhibiting the tyrosine kinase activity of these receptors, thereby blocking the downstream signaling and suppressing tumor growth.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Grb2/Sos HER2 HER2 PI3K PI3K HER2->PI3K Novel_Compound Novel this compound Derivative Novel_Compound->EGFR Novel_Compound->HER2 Alternatives Lapatinib, Erlotinib, Gefitinib Alternatives->EGFR Alternatives->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Characterization

The preclinical development of a novel kinase inhibitor follows a structured workflow, from initial synthesis to in vivo efficacy studies. This process is designed to thoroughly characterize the compound's potency, selectivity, and drug-like properties.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_adme ADME/Tox cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., LanthaScreen) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Tox In Vitro Toxicity ADME->Tox PK Pharmacokinetics (PK) in Animal Models Tox->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: Preclinical development workflow for novel kinase inhibitors.

Conclusion

Novel kinase inhibitors derived from this compound demonstrate significant potential as next-generation cancer therapeutics. Their potent inhibitory activity against key oncogenic drivers like EGFR and HER2, including clinically relevant mutant forms, positions them as promising candidates for further preclinical and clinical development. The comparative data presented in this guide highlights their competitive performance against established drugs, suggesting they may offer advantages in overcoming drug resistance and improving patient outcomes. The provided experimental protocols and workflow diagrams serve as a resource for researchers to further investigate and advance this promising class of compounds.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of standard analytical techniques for assessing the purity of 3-Ethynyl-4-fluoroaniline, a key building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are evaluated, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound and the identification of potential process-related impurities. HPLC, GC-MS, and NMR spectroscopy are powerful and complementary methods for a comprehensive purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei, allowing for quantification against a certified standard.
Typical Analytes Non-volatile and thermally labile compounds, including the main compound and less volatile impurities.Volatile and thermally stable compounds, effective for identifying residual solvents and volatile by-products.All soluble compounds in the sample, providing a comprehensive profile of the bulk material.
Key Advantages High resolution and sensitivity for quantitative analysis of the primary compound and non-volatile impurities.[1][2]High sensitivity and specificity, enabling the definitive identification of volatile impurities through mass spectral libraries.[1][3]Provides unambiguous structure confirmation and can quantify impurities without the need for a specific reference standard for each, using a certified internal standard (qNMR).[1]
Limitations Requires reference standards for the definitive identification and quantification of impurities. May not be suitable for very volatile impurities.[1]Limited to volatile and thermally stable compounds; derivatization may be required for non-volatile impurities.[1]Lower sensitivity compared to chromatographic methods for trace impurity detection.[1]
Common Impurities Detected Unreacted starting materials (e.g., 3-bromo-4-fluoronitrobenzene), intermediates (e.g., 4-fluoro-3-((trimethylsilyl)ethynyl)aniline), and other non-volatile by-products.[4]Residual solvents, volatile by-products from the synthesis.Structural isomers and any organic impurities present at concentrations typically >0.1%.

Experimental Workflows and Protocols

A systematic approach integrating multiple analytical techniques is essential for the robust characterization of synthesized this compound.

Analytical Workflow for Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Final Assessment synthesis Synthesized Crude This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product hplc HPLC-UV (Quantitative Purity) purification->hplc Purified Sample gcms GC-MS (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structure & qNMR) purification->nmr data_integration Data Integration and Impurity Profiling hplc->data_integration gcms->data_integration nmr->data_integration final_product Qualified This compound data_integration->final_product Meets Specification

Caption: Logical workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Formic acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[1]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) and dilute to desired concentrations for the calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the diluent, filter through a 0.45 µm filter, and inject.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Reagents and Standards:

    • Methylene chloride or other suitable volatile solvent (GC grade).

    • This compound reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[3]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Standard and Sample Preparation:

    • Standard and Sample Solution: Prepare a dilute solution (e.g., 1 mg/mL) of the reference standard and the synthesized sample in the chosen solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for structural confirmation and for quantifying the purity of the bulk material against a certified internal standard.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[3]

  • ¹H NMR Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum.

    • The expected chemical shifts for this compound in CDCl₃ are approximately: δ 6.2-7.0 (m, 3H, aromatic), 3.6 (brs, 2H, NH₂), 3.25 (s, 1H, HC≡C).[4]

    • Purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurities.

Quantitative Data Summary

The following table presents plausible data from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Analytical MethodParameterReference StandardSynthesized BatchSpecification
HPLC Purity (Area %)99.9%99.6%≥ 99.5%
Impurity A (Starting Material)Not Detected0.15%≤ 0.2%
Impurity B (Intermediate)Not Detected0.10%≤ 0.15%
Any other single impurityNot Detected0.08%≤ 0.1%
GC-MS Residual Solvent (Methanol)Not Detected150 ppm≤ 3000 ppm
Residual Solvent (Triethylamine)Not Detected50 ppm≤ 300 ppm
NMR Structural ConfirmationConformsConformsConforms to structure
Quantitative Purity (qNMR)99.8 ± 0.2%99.5 ± 0.3%≥ 99.0%

By employing a combination of these orthogonal analytical techniques, researchers can confidently ascertain the purity and quality of synthesized this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

A Comparative Guide to Catalysts for 3-Ethynyl-4-fluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for reactions involving 3-ethynyl-4-fluoroaniline, a key building block in the synthesis of pharmaceuticals, including targeted cancer therapies. The focus is on the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides. The selection of an appropriate catalyst is critical for optimizing reaction efficiency, yield, and purity while minimizing byproducts and environmental impact.

Performance Comparison of Catalytic Systems

The performance of various catalysts in Sonogashira coupling reactions is influenced by the choice of the palladium source, the presence or absence of a copper co-catalyst, the type of ligand, the base, and the solvent. Below is a summary of different catalytic systems, highlighting their performance in reactions with substrates analogous to this compound.

Catalyst SystemTypeKey FeaturesTypical Reaction ConditionsYield (%)Reference Observations
PdCl₂(PPh₃)₂ / CuI Homogeneous (Copper Co-catalyzed)Standard, widely used system.Amine base (e.g., Et₃N), Room Temp to 80°CGenerally Good to ExcellentPd(PPh₃)₂Cl₂ is often a highly efficient catalyst. The copper co-catalyst is crucial for activating the alkyne but can lead to homocoupling byproducts (Glaser coupling).[1]
Pd(PPh₃)₄ / CuI Homogeneous (Copper Co-catalyzed)Common alternative to PdCl₂(PPh₃)₂.Amine base, Room TempGood to ExcellentEffective, but both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ may require up to 5% loading for good yields.[2]
Pd₁@NC (Single-Atom Catalyst) HeterogeneousHigh stability, recyclability, and potential for multigram synthesis.NEt₃, MeCN, 80°C~58% (for 3-iodoaniline)Demonstrates the potential of heterogeneous catalysts to rival homogeneous systems in selectivity while offering enhanced recovery and reuse.[3][4]
[Pd(NH₃)₄]²⁺/(NH₄)Y Heterogeneous (Copper-Free)Zeolite-supported catalyst, stable, and recyclable.K₂CO₃, Dioxane, 100°Cup to 45% (for bromobenzene)Offers an efficient and recyclable copper-free system, which is environmentally and economically advantageous.[5]
PdCl₂(PPh₃)₂ / TBAF Homogeneous (Copper-Free)Eliminates the need for a copper co-catalyst and amine base.TBAF, Solvent-free, 80°CModerate to ExcellentProvides a cleaner reaction profile by avoiding copper-induced side reactions and simplifying purification.[6]
[DTBNpP]Pd(crotyl)Cl Homogeneous (Copper-Free)Air-stable, monoligated precatalyst for room-temperature reactions.TMP, DMSO, Room Tempup to 97%Highly efficient for challenging aryl bromides, offering excellent functional group tolerability under mild conditions.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of chemical synthesis. Below are representative protocols for Sonogashira coupling reactions.

Protocol 1: Traditional Copper Co-catalyzed Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of an aryl halide with this compound and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., Aryl iodide or bromide)

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous solvent (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-80°C as needed, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for copper-free conditions, which can be advantageous in minimizing homocoupling of the alkyne.

Materials:

  • Aryl halide

  • This compound

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and TBAF (3.0 mmol).

  • Heat the mixture at 80°C under an inert atmosphere, with stirring, until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical Sonogashira coupling experiment and a troubleshooting decision tree for common issues encountered.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Schlenk flask under inert gas (Ar/N2) prep2 Add aryl halide, Pd catalyst, and CuI prep1->prep2 prep3 Add anhydrous solvent and base (e.g., Et3N) prep2->prep3 react1 Stir mixture at room temperature prep3->react1 react2 Add this compound react1->react2 react3 Stir at RT or heat (50-80°C) react2->react3 react4 Monitor reaction by TLC/GC-MS react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Dilute with organic solvent workup1->workup2 workup3 Filter through celite workup2->workup3 workup4 Wash with aq. NH4Cl and brine workup3->workup4 workup5 Dry organic layer (Na2SO4) workup4->workup5 purify1 Concentrate under reduced pressure workup5->purify1 purify2 Purify by column chromatography purify1->purify2 purify3 Characterize final product purify2->purify3

Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.

G cluster_solutions1 Low Conversion Solutions cluster_solutions2 Homocoupling Solutions start Reaction Issue? issue1 Low Conversion? start->issue1 issue2 Homocoupling Byproduct? start->issue2 sol1a Increase temperature issue1->sol1a Yes sol1b Increase catalyst loading issue1->sol1b Yes sol1c Check catalyst/reagent quality issue1->sol1c Yes sol1d Change solvent or base issue1->sol1d Yes sol2a Ensure strict anaerobic conditions issue2->sol2a Yes sol2b Switch to a copper-free system issue2->sol2b Yes sol2c Slowly add the alkyne issue2->sol2c Yes sol2d Use a less reactive copper source issue2->sol2d Yes

Caption: Troubleshooting decision tree for common Sonogashira coupling problems.

References

Spectroscopic Analysis of 3-Ethynyl-4-fluoroaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 3-Ethynyl-4-fluoroaniline and its relevant derivatives. Due to the limited availability of published spectroscopic data for this compound, this guide leverages information from a patent detailing its synthesis, alongside comprehensive data from structurally similar compounds to offer a valuable predictive and comparative tool.

This publication aims to facilitate the identification and characterization of this compound by providing expected spectroscopic features and detailed experimental protocols. By comparing the spectroscopic data of related aniline derivatives, researchers can better anticipate the spectral characteristics of the target compound and its derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on synthetic intermediates described in patent CN102898315B, and for its close structural analogs. This comparative data is essential for identifying the influence of the ethynyl and fluoro substituents on the spectral properties of the aniline core.

Table 1: ¹H NMR Spectral Data of this compound and its Derivatives (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
4-fluoro-3-((trimethylsilyl)ethynyl)aniline (Intermediate)8.39 (dd, J=6.0, 2.9Hz, 1H), 8.26-8.11 (m, 1H), 7.24 (t, J=8.5Hz, 1H)0.31 (s, 9H, Si(CH₃)₃)
3-Chloro-4-fluoroaniline6.91 (dd, H-2), 6.64 (ddd, H-5), 6.83 (t, H-6)3.7 (br s, NH₂)
4-FluoroanilineAromatic protons typically appear in the range of 6.5-7.5 ppm.Amino protons (NH₂) show a broad singlet.
4-Ethynylaniline7.28 (d), 6.56 (d)3.80 (br s, NH₂), 2.96 (s, C≡CH)

Table 2: ¹³C NMR Spectral Data of 3-Chloro-4-fluoroaniline and Related Compounds

CompoundAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
3-Chloro-4-fluoroaniline142.3 (d, J=2.2 Hz, C-1), 117.0 (d, J=6.4 Hz, C-2), 120.3 (d, J=17.7 Hz, C-3), 153.2 (d, J=239.9 Hz, C-4), 116.3 (d, J=21.2 Hz, C-5), 115.5 (d, J=18.5 Hz, C-6)-
4-FluoroanilineSpectral data available in various databases.-
Aniline146.7, 129.3, 118.6, 115.2-

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Aniline Derivatives

Compound/Functional GroupN-H StretchC≡C StretchC-F StretchAromatic C-H Stretch
Primary Aromatic Amines3500-3300 (two bands)--~3100-3000
Terminal Alkynes-~2100 (weak)--
Fluoroaromatics--~1250-1000-
3-Chloro-4-fluoroaniline3487, 3401-Strong absorptions in the C-F region.Aromatic stretches observed.
4-EthynylanilineN-H stretches present.C≡C stretch is a key diagnostic peak.-Aromatic stretches observed.

Table 4: Mass Spectrometry and UV-Vis Data of Aniline Derivatives

CompoundMolecular Ion (m/z)Key Fragments (m/z)λmax (nm)
This compound (Predicted)~135Fragments from loss of HCN, C₂H₂Not available
3-Chloro-4-fluoroaniline145/147 (M/M+2)Characteristic halogenated fragments.Not available
4-Fluoroaniline11183, 57230, 293
4-Ethynylaniline11790, 63Not available

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans.

    • Spectral Width : -2 to 12 ppm.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more scans for adequate signal-to-noise.

    • Spectral Width : 0 to 200 ppm.

    • Relaxation Delay : 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Spectrometer : Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • GC-MS System Parameters :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.

    • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature : 250°C.

    • Oven Program : Start at 70°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-550.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to achieve an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition :

    • Spectrophotometer : UV-Vis spectrophotometer.

    • Scan Range : 200-400 nm.

    • Blank : Use the pure solvent in a matched quartz cuvette as a reference.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (GC-MS) Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparative_Analysis Comparison with Derivatives Structure_Elucidation->Comparative_Analysis

General workflow for spectroscopic analysis.

This structured approach ensures that comprehensive data is collected for unambiguous structure confirmation and allows for a thorough comparison with known derivatives, which is particularly important when dealing with novel or less-characterized compounds. By following these protocols and comparative data, researchers can confidently work with this compound and its derivatives in their drug discovery and development endeavors.

evaluating the efficiency of different synthetic routes to 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of two primary synthetic pathways to the key intermediate, 3-Ethynyl-4-fluoroaniline, supported by experimental data and detailed protocols.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of targeted cancer therapies. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and reagent requirements. The information presented herein is intended to assist researchers and chemical development professionals in selecting the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are outlined below. The first route commences with 3-bromo-4-fluoronitrobenzene, involving a three-step process of Sonogashira coupling, nitro group reduction, and deprotection. The second, more direct route, utilizes 3-iodo-4-fluoroaniline as the starting material, requiring a two-step sequence of Sonogashira coupling and deprotection.

Data Summary

The following tables provide a quantitative comparison of the two synthetic routes, summarizing key parameters such as reaction yields, purity, and conditions.

Table 1: Overall Comparison of Synthetic Routes

ParameterRoute 1: From 3-bromo-4-fluoronitrobenzeneRoute 2: From 3-iodo-4-fluoroaniline
Starting Material 3-bromo-4-fluoronitrobenzene3-iodo-4-fluoroaniline
Number of Steps 32
Overall Yield ~72.6%Not explicitly stated, but high-yielding steps
Key Reactions Sonogashira Coupling, Nitro Reduction, DeprotectionSonogashira Coupling, Deprotection

Table 2: Step-by-Step Comparison of Synthetic Routes

StepRoute 1Yield (%)Route 2Yield (%)
1 Sonogashira coupling of 3-bromo-4-fluoronitrobenzene with trimethylsilylacetylene95%[1]Sonogashira coupling of 3-iodo-4-fluoroaniline with trimethylsilylacetyleneHigh (typical for Sonogashira with iodides)
2 Reduction of 4-fluoro-3-(trimethylsilylethynyl)nitrobenzene87%[1]Deprotection of 4-fluoro-3-(trimethylsilylethynyl)anilineHigh (quantitative or near-quantitative)
3 Deprotection of 4-fluoro-3-(trimethylsilylethynyl)aniline~88% (calculated from molar amounts)[1]--

Experimental Protocols

Detailed experimental methodologies for the key steps in each synthetic route are provided below.

Route 1: From 3-bromo-4-fluoronitrobenzene

Step 1: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene [1]

  • Materials: 3-bromo-4-fluoronitrobenzene, triethylamine, cuprous iodide, tetrakis(triphenylphosphine)palladium(0), trimethylsilylacetylene.

  • Procedure: To a solution of 3-bromo-4-fluoronitrobenzene (44g, 0.20 mol) in triethylamine (500 ml), cuprous iodide (5g, 0.02 mol) and tetrakis(triphenylphosphine)palladium(0) (5g, 0.004 mol) are added under an argon atmosphere. Trimethylsilylacetylene (29.4g, 0.30 mol) is then added dropwise, and the mixture is stirred overnight at 40-50 °C. After filtration and removal of triethylamine, the residue is taken up in petroleum ether and filtered through a silica gel pad. The solvent is removed by rotary evaporation to yield the product.

  • Yield: 45g (95%) of a brown liquid.

Step 2: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline [1]

  • Materials: 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene, methanol, concentrated hydrochloric acid, iron powder.

  • Procedure: The product from Step 1 (45g, 0.19 mol) is dissolved in methanol (500 ml). Concentrated hydrochloric acid (300 ml, 12N) and iron powder (53g, 0.95 mol) are added, and the mixture is refluxed for 2 hours. After completion, methanol is removed, and the pH is adjusted to be alkaline with sodium bicarbonate. The mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give the product.

  • Yield: 34.2g (87%) of a yellow liquid.

Step 3: Synthesis of this compound [1]

  • Materials: 4-fluoro-3-((trimethylsilyl)ethynyl)aniline, methanol, potassium hydroxide.

  • Procedure: The product from Step 2 (34.2g, 0.16 mol) is dissolved in methanol (300 ml), and potassium hydroxide (8.9g, 0.16 mol) is added. The mixture is stirred at room temperature for 4 hours. Ethyl acetate is added, and the solution is washed with saturated aqueous sodium chloride, dried, and purified by column chromatography.

  • Yield: 19.6g.

Route 2: From 3-iodo-4-fluoroaniline (Proposed)

While a complete, published experimental protocol for this specific route was not found in the search, a plausible and efficient two-step synthesis can be proposed based on standard Sonogashira coupling and deprotection reactions. The reactivity of aryl iodides is generally higher than aryl bromides in Sonogashira couplings, potentially leading to milder reaction conditions and higher yields in the first step.

Step 1: Synthesis of 4-fluoro-3-((trimethylsilyl)ethynyl)aniline (Proposed)

  • Materials: 3-iodo-4-fluoroaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and trimethylsilylacetylene.

  • Procedure: In a suitable solvent such as THF or DMF, 3-iodo-4-fluoroaniline would be reacted with trimethylsilylacetylene in the presence of the palladium catalyst, copper co-catalyst, and base under an inert atmosphere. The reaction would likely proceed at room temperature or with gentle heating. Work-up would involve filtration to remove the catalyst, followed by extraction and purification.

Step 2: Synthesis of this compound (Proposed)

  • Materials: 4-fluoro-3-((trimethylsilyl)ethynyl)aniline, a deprotecting agent (e.g., potassium carbonate in methanol, or a fluoride source like TBAF).

  • Procedure: The protected aniline from the previous step would be dissolved in a suitable solvent (e.g., methanol or THF). A base such as potassium carbonate or a fluoride source would be added to cleave the trimethylsilyl group. The reaction is typically fast and clean, followed by a standard aqueous work-up and purification.

Visualizing the Synthetic Evaluation

The following diagrams illustrate the logical workflow for comparing these two synthetic routes.

start Select Synthetic Route route1 Route 1: From 3-bromo-4-fluoronitrobenzene start->route1 route2 Route 2: From 3-iodo-4-fluoroaniline start->route2 step1_r1 Step 1: Sonogashira Coupling route1->step1_r1 step1_r2 Step 1: Sonogashira Coupling route2->step1_r2 step2_r1 Step 2: Nitro Reduction step1_r1->step2_r1 step3_r1 Step 3: Deprotection step2_r1->step3_r1 product This compound step3_r1->product step2_r2 Step 2: Deprotection step1_r2->step2_r2 step2_r2->product compare Compare Metrics: - Overall Yield - Number of Steps - Reagent Cost - Safety Profile product->compare

Caption: Logical workflow for evaluating synthetic routes.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 3-bromo-4-fluoronitrobenzene, is well-documented with specific experimental data available, demonstrating a good overall yield across three steps.[1] The starting material is commercially available, though the multi-step process and the use of a nitro intermediate might be considerations for scalability and safety.

Route 2 , a proposed pathway starting from 3-iodo-4-fluoroaniline, offers the advantage of being a shorter, two-step synthesis. Given the higher reactivity of aryl iodides in Sonogashira couplings, this route could potentially be more efficient and proceed under milder conditions. However, the availability and cost of 3-iodo-4-fluoroaniline compared to its bromo-nitro counterpart would need to be considered.

The choice between these routes will ultimately depend on a laboratory's or company's specific priorities, including the cost and availability of starting materials, desired production scale, and process safety management capabilities. This guide provides the foundational data and a logical framework to aid in this critical decision-making process.

References

A Comparative Analysis of 3-Ethynyl-4-fluoroaniline in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the behavior of 3-Ethynyl-4-fluoroaniline in various solvent systems. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the critical aspects of solubility, stability, and reactivity, supported by established experimental protocols and theoretical principles. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to determine these parameters in their specific applications. The principles and protocols outlined are based on the known behavior of structurally similar compounds, such as halogenated anilines.

Executive Summary

This compound is a substituted aniline of growing interest in medicinal chemistry and materials science. Its performance in chemical reactions and biological assays is profoundly influenced by the solvent system in which it is employed. This guide offers a framework for understanding and predicting these solvent-dependent effects, enabling the optimization of reaction conditions, purification processes, and formulation development.

Data Presentation: Solubility and Physicochemical Properties

A thorough understanding of the solubility of this compound is paramount for its effective use. The principle of "like dissolves like" governs its solubility, suggesting that solvents with similar intermolecular forces will be more effective. The key intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The amino group (-NH₂) can act as a hydrogen bond donor and acceptor, while the polar C-F and C-N bonds, along with the ethynyl group, contribute to a significant dipole moment.

Based on these principles, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent ClassExamplesExpected Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateCapable of hydrogen bonding with the amino group and dipole-dipole interactions.
Polar Aprotic Acetone, Dichloromethane, Ethyl Acetate, DMSOModerate to HighCan engage in strong dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLimited intermolecular interactions with the polar functional groups.

Experimental Protocols

To empower researchers to generate specific quantitative data for their unique applications, detailed experimental protocols for determining solubility and stability are provided below.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered sample solution and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

  • Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Selected solvents

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • Constant temperature oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the chosen solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic and Basic Hydrolysis: Add acid or base to the solutions and heat.

    • Oxidation: Add an oxidizing agent to the solutions.

    • Thermal Stress: Store the solutions at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solutions to light according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the solubility and stability testing protocols.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter supernatant (0.22 µm) C->D E Quantify by HPLC-UV or UV-Vis D->E F Calculate solubility E->F

Caption: Workflow for solubility determination of this compound.

G cluster_1 Forced Degradation Study Workflow P Prepare solutions of this compound S Expose to stress conditions (Acid, Base, Oxidant, Heat, Light) P->S T Collect samples at time intervals S->T A Analyze by stability-indicating HPLC T->A D Quantify parent compound and degradation products A->D

Caption: Workflow for the stability analysis of this compound.

Reactivity in Different Solvent Systems

The reactivity of this compound is highly dependent on the solvent environment. Solvents can influence reaction rates and mechanisms by:

  • Solvating Reactants and Transition States: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species.

  • Acting as a Reagent: Protic solvents can participate directly in reactions, for example, through protonation of the aniline nitrogen, which can deactivate it towards electrophilic attack.

  • Influencing Reaction Equilibria: The solubility of reactants and products can shift the equilibrium position of a reaction.

For reactions involving the nucleophilic amino group of this compound, such as in aza-Michael additions or sulfonylation reactions, the choice of solvent is critical.[1][2] Protic solvents with strong hydrogen bond donating ability can activate electrophiles but may also deactivate the aniline nucleophile through protonation.[1] Aprotic solvents, on the other hand, may not activate the electrophile as effectively but will leave the nucleophilicity of the aniline largely intact.

Conclusion

The selection of an appropriate solvent system is a critical parameter in the successful application of this compound in research and development. This guide provides a foundational understanding of its expected behavior in different solvents and offers detailed protocols for the experimental determination of its solubility and stability. By applying these principles and methodologies, researchers can optimize their experimental conditions, leading to improved reaction outcomes, more reliable analytical data, and the development of robust formulations.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethynyl-4-fluoroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethynyl-4-fluoroaniline was not located. The following guidance is based on the safety data of structurally similar compounds, including 3-ethynylaniline, 4-fluoroaniline, and 3-chloro-4-fluoroaniline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, regional, and national regulations.[1][2]

The proper disposal of this compound, a compound likely utilized in pharmaceutical development and research, is critical to maintaining a safe laboratory environment and ensuring environmental protection.[1] Based on data from related compounds, this compound is anticipated to be a hazardous substance, potentially flammable, and harmful upon ingestion or skin contact.[1][3][4][5] Adherence to stringent disposal procedures is therefore essential.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before each use.
Body Protection A laboratory coat or a chemical-resistant suit to prevent skin contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling outside of a certified chemical fume hood or if dust or aerosol generation is possible.[4]

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Designation: As soon as this compound is designated as waste, it must be managed as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents.[1]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

Step 2: Waste Container Management

Proper containment is crucial to prevent leaks and exposure.

Container AttributeSpecification
Material Compatibility Use containers made of materials compatible with organic chemicals.
Labeling All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents. The accumulation start date should also be clearly visible.
Condition Containers must be in good condition, with no leaks or residues on the exterior. Keep containers securely sealed when not in use.
Storage Location Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Step 3: Spill Management

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected waste into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department or emergency response team immediately.

Step 4: Professional Disposal

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Workflow for the Safe Disposal of this compound Waste A Waste Generation (this compound) B Don Appropriate PPE A->B C Segregate Waste (Liquid vs. Solid) B->C D_liquid Collect Liquid Waste in Designated Container C->D_liquid D_solid Collect Solid Waste in Designated Container C->D_solid E Securely Seal and Label Waste Containers D_liquid->E D_solid->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal via EHS F->G H Proper Disposal by Licensed Contractor G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Ethynyl-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3-Ethynyl-4-fluoroaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and alkynes, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential hazards before handling. The following table summarizes its hazard classification based on data from similar compounds.

Hazard ClassificationDescription
Flammability Flammable solid. Keep away from heat, sparks, open flames, and hot surfaces.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) May be harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][4] May cause an allergic skin reaction.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4]
Respiratory Irritation May cause respiratory irritation.[1][2][4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2][4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[5]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[5]

Experimental Protocols: Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

Step 2: Chemical Handling

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[1][7]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[5]

  • General Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[2][4] Wash hands thoroughly after handling.[2]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2][7] The recommended storage temperature is 2-8°C.[7]

Operational and Disposal Workflow

start Start: Handling This compound prep Step 1: Pre-Handling - Risk Assessment - Verify Emergency Equipment - Don Full PPE start->prep handling Step 2: Chemical Handling (Inside Fume Hood) - Weighing - Dissolving - Reaction prep->handling spill_check Spill or Exposure? handling->spill_check spill_proc Emergency Protocol - Evacuate & Alert - Administer First Aid - Spill Cleanup spill_check->spill_proc Yes post_handling Step 3: Post-Handling - Decontaminate Work Area - Store Chemical Properly spill_check->post_handling No spill_proc->post_handling disposal Step 4: Waste Disposal - Segregate Waste - Label Containers - Arrange for Pickup post_handling->disposal end End disposal->end

Caption: Operational and Disposal Workflow for this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and closed-toe shoes.[1]

  • Conduct all waste handling within a certified chemical fume hood.[1]

Step 2: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1] The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing all chemical constituents.[1]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

Step 3: Storage and Disposal

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Never dispose of this chemical down the drain.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.